Technical Documentation Center

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine
  • CAS: 774554-52-8

Core Science & Biosynthesis

Foundational

Mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine Authored by: A Senior Application Scientist Preamble: Deconstructing a Multifaceted M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Authored by: A Senior Application Scientist

Preamble: Deconstructing a Multifaceted Molecule

The compound (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine presents a fascinating case for mechanistic investigation. Its structure is a composite of two pharmacologically significant moieties: the rigid, bicyclic quinuclidine core and the substituted benzylamine group. The quinuclidine scaffold is a well-established constituent in compounds targeting the cholinergic system, including muscarinic and nicotinic receptors, as well as cholinesterases[1][2][3]. Furthermore, derivatives of this scaffold have demonstrated a broad range of biological activities, including antimicrobial and antiparasitic effects[1][4]. On the other hand, the 4-methoxybenzylamine structure is a known intermediate in the synthesis of various therapeutic agents, from cardiac depressants to anticancer drugs[5][6].

This guide provides a comprehensive, technically-grounded framework for the in vitro characterization of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine. We will proceed with a logical, stepwise approach, beginning with broad-spectrum screening to identify primary targets and progressively narrowing our focus to detailed mechanistic studies. The experimental design emphasizes robustness and self-validation, ensuring the generation of reliable and interpretable data for researchers in drug discovery and development.

Part 1: Primary Target Identification - A Broad Net Approach

Given the diverse potential activities suggested by the compound's structure, the initial phase of investigation should involve a broad panel of assays to identify the most probable molecular targets. This "target fishing" expedition is crucial for directing subsequent, more focused research efforts.

Cholinergic System Profiling

The quinuclidine core strongly suggests a potential interaction with components of the cholinergic system. A primary screen should therefore assess the compound's affinity for and functional effect on major cholinergic targets.

1.1.1. Radioligand Binding Assays

Radioligand binding assays are a high-throughput and sensitive method to determine the affinity of a compound for a specific receptor.

Table 1: Recommended Primary Cholinergic Receptor Binding Screen

TargetRadioligandTissue/Cell SourcePurpose
Muscarinic Receptors (M1-M5 subtypes)[³H]-N-methylscopolamine ([³H]-NMS)CHO or HEK293 cells expressing individual human receptor subtypesDetermine affinity for muscarinic receptors.
Nicotinic Receptors (α7 subtype)[³H]-α-BungarotoxinGH4C1 cells or membranes from cells expressing the human α7 nAChRAssess affinity for a key neuronal nicotinic receptor.
Nicotinic Receptors (α4β2 subtype)[³H]-EpibatidineMembranes from cells expressing human α4β2 nAChRsEvaluate affinity for a prevalent CNS nicotinic receptor subtype.

Experimental Protocol: Radioligand Binding Assay (General)

  • Preparation of Membranes: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

1.1.2. Cholinesterase Inhibition Assay

To assess the potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a colorimetric assay based on Ellman's reagent is recommended[2].

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the enzyme solution and a range of concentrations of the test compound. After a pre-incubation period, initiate the reaction by adding the substrate and DTNB.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the concentration-response curve.

Broad-Spectrum Kinase and GPCR Screening

To explore potential off-target effects or novel mechanisms of action, a broader screen against a panel of kinases and G-protein coupled receptors (GPCRs) is advisable. Several commercial services offer such profiling.

Part 2: Detailed Mechanistic Characterization

Based on the results of the primary screening, the subsequent phase will involve a deep dive into the mechanism of action at the identified target(s). Assuming, for the purpose of this guide, that the primary screening reveals significant activity at a specific muscarinic receptor subtype (e.g., M3), the following detailed studies would be warranted.

Functional Characterization at the M3 Muscarinic Receptor
2.1.1. Second Messenger Assays

Activation of the M3 receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and an increase in intracellular calcium ([Ca²⁺]i).

Experimental Protocol: Inositol Phosphate Accumulation Assay

  • Cell Culture and Labeling: Culture CHO or HEK293 cells expressing the human M3 receptor. Label the cells by incubating them with [³H]-myo-inositol overnight.

  • Compound Treatment: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase). Treat the cells with a range of concentrations of the test compound.

  • Extraction of Inositol Phosphates: Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Culture cells expressing the M3 receptor on black-walled, clear-bottom 96-well plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add a range of concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the EC50 or IC50 from the concentration-response curve.

Diagram 1: M3 Muscarinic Receptor Signaling Pathway

M3_Signaling Compound (1-Aza-bicyclo[2.2.2]oct-3-yl)- (4-methoxy-benzyl)-amine M3R M3 Muscarinic Receptor Compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified M3 muscarinic receptor signaling cascade.

Electrophysiological Characterization

Patch-clamp electrophysiology can provide detailed information about the effect of the compound on ion channels that may be modulated by the M3 receptor.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use individual cells expressing the M3 receptor.

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).

  • Compound Application: Apply the test compound via a perfusion system.

  • Data Acquisition and Analysis: Record changes in membrane potential or ion currents in response to the compound. This can reveal whether the compound acts as an agonist, antagonist, or modulator of ion channel activity.

Part 3: Antimicrobial and Antiparasitic Screening

Given the known activities of quinuclidine derivatives, it is prudent to investigate the antimicrobial and antiparasitic potential of the compound.

Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[1].

Diagram 2: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Stepwise workflow for determining the Minimum Inhibitory Concentration.

Antiparasitic Activity Screening

Assays against parasites such as Leishmania spp. or Trypanosoma cruzi could reveal further therapeutic potential. Initial screening would involve determining the compound's effect on parasite viability in culture[4][7]. If activity is observed, further studies could investigate inhibition of specific parasitic enzymes like squalene synthase[4][7].

Data Summary and Interpretation

The culmination of these in vitro studies will provide a comprehensive profile of the mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine.

Table 2: Example Data Summary Table

AssayTarget/OrganismResult (e.g., Ki, EC50, MIC)Interpretation
Radioligand BindingM3 Muscarinic ReceptorKi = 50 nMHigh affinity for the M3 receptor.
Calcium MobilizationM3 Muscarinic ReceptorEC50 = 200 nMAgonist activity at the M3 receptor.
Cholinesterase InhibitionAChEIC50 > 10 µMNo significant inhibition of AChE.
MIC AssayS. aureusMIC = 16 µg/mLModerate antibacterial activity.

A thorough analysis of this data will illuminate the primary mechanism of action, identify any polypharmacology, and guide future preclinical development, including in vivo efficacy and safety studies. This structured, in-depth approach ensures a robust and scientifically sound characterization of this novel chemical entity.

References

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. Available at: [Link]

  • Quinuclidine Derivatives as Potential Antiparasitics. PMC. Available at: [Link]

  • Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. PubMed. Available at: [Link]

  • Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives. ASM Journals. Available at: [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect. Available at: [Link]

  • The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. DU Organics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Rationale Executive Summary The robust quantification of highly basi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Rationale

Executive Summary

The robust quantification of highly basic, multi-amine active pharmaceutical ingredients (APIs) remains a persistent challenge in liquid chromatography. This application note details the systematic development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine . By leveraging high-pH mobile phase conditions and hybrid silica column technology, this protocol completely mitigates the severe peak tailing typically associated with quinuclidine derivatives, ensuring high precision, accuracy, and compliance with ICH Q2(R2) regulatory guidelines.

Physicochemical Profiling & Method Rationale

The Analytical Challenge: Silanophilic Interactions

The target analyte, (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, contains two highly basic nitrogen centers:

  • The Quinuclidine Nitrogen: A rigid, bicyclic tertiary amine with a pKa of approximately 10.5. Because the nitrogen lone pair is exposed and cannot undergo inversion, it is exceptionally nucleophilic and basic[1].

  • The Secondary Benzylic Amine: Connecting the quinuclidine ring to the 4-methoxybenzyl moiety, with a pKa of approximately 9.0.

Under standard reversed-phase HPLC conditions (pH 2.0 – 7.0), both nitrogen atoms are fully protonated, rendering the molecule di-cationic. These cations aggressively undergo ion-exchange interactions with negatively charged, residual silanol groups ( Si−O− ) on the surface of traditional silica stationary phases. This secondary interaction disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing (asymmetry factors >2.0 ), poor resolution, and compromised integration accuracy[2].

The Solution: High-pH Chromatography

To eliminate silanol interactions, the causality of the method development dictates shifting the mobile phase pH to at least 0.5–1.0 units above the highest pKa of the analyte. By utilizing a mobile phase buffered to pH 11.0 , the analyte is fully deprotonated and forced into its neutral state.

Because standard Type-B silica dissolves at pH levels above 8.0, this method necessitates the use of Ethylene Bridged Hybrid (EBH) silica columns. Hybrid columns replace a portion of the surface silanols with organic cross-links, providing structural integrity up to pH 12.0 while inherently reducing active silanol sites[3].

Rationale A Analyte: Highly Basic Di-amine (Quinuclidine pKa ~10.5) B Low/Neutral pH (pH 2-7) Analyte is Di-cationic A->B Standard Approach C High pH (pH 11.0) Analyte is Neutral A->C Optimized Approach D Standard Silica C18 Severe Silanol Interactions B->D E Hybrid Silica C18 Stable at High pH C->E F Result: Severe Peak Tailing (Asymmetry > 2.0) D->F G Result: Sharp, Symmetrical Peaks (Asymmetry 0.9 - 1.2) E->G

Caption: Logical decision tree for mobile phase and column selection based on analyte basicity.

Experimental Protocols

Reagents and Materials
  • Water: Milli-Q or HPLC grade.

  • Acetonitrile (ACN): HPLC grade (UV cutoff < 190 nm).

  • Buffer Salt: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide ( NH4​OH ), 28-30% solution.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid silica column.

Chromatographic Conditions

The method utilizes a gradient elution to ensure the sharp elution of the main peak while effectively washing strongly retained hydrophobic impurities (potentially arising from the 4-methoxybenzyl starting materials) off the column.

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmWithstands pH 11.0; prevents silica dissolution.
Mobile Phase A 10 mM NH4​HCO3​ in Water (pH 11.0)Deprotonates the quinuclidine nitrogen.
Mobile Phase B 100% AcetonitrileProvides hydrophobic elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and backpressure.
Detection (UV) 225 nm and 275 nm (PDA)Corresponds to the 4-methoxybenzyl chromophore.
Injection Volume 10 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
2.09010Isocratic hold to elute void volume salts
10.03070Linear ramp to elute target analyte
12.01090Column wash
14.01090Hold wash
14.19010Return to initial conditions
20.09010Column re-equilibration
Step-by-Step Execution Workflow
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 11.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Using a diluent weaker than the initial mobile phase prevents injection solvent effects (fronting).

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a stock concentration of 500 µg/mL. Dilute further to the working concentration (e.g., 100 µg/mL).

  • System Equilibration: Purge the HPLC lines. Equilibrate the column with the initial gradient conditions (90% A / 10% B) for at least 20 column volumes (approx. 30 minutes) until the baseline is stable.

Method Validation Framework (ICH Q2(R2))

To ensure the protocol is a self-validating system, it must be subjected to the rigorous framework outlined in the ICH Q2(R2) guidelines for analytical procedures[4].

Validation V1 1. Specificity Blank & Placebo V2 2. Linearity & Range 25% to 150% ATP V1->V2 V3 3. Precision Repeatability & Inter-day V2->V3 V4 4. Accuracy Spike Recovery V3->V4 V5 5. Robustness DoE Variations V4->V5

Caption: Sequential method validation workflow compliant with ICH Q2(R2) guidelines.

Table 3: System Suitability Testing (SST) and Validation Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard.%RSD of Area ≤2.0% ; USP Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) ≥5000 .
Specificity Inject blank (diluent), placebo, and spiked sample.No interfering peaks at the retention time of the analyte. Resolution ( Rs​ ) from nearest impurity ≥1.5 .
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery at each level must be 98.0% – 102.0%.
Precision 6 independent sample preparations (Repeatability).%RSD of assay results ≤2.0% .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), pH ( ±0.2 ), Temp ( ±5 °C).SST criteria must remain met. Assay variation ≤2.0% .

Troubleshooting & Peak Shape Optimization

Even with a high-pH strategy, analysts may encounter specific chromatographic anomalies. The following causality-based troubleshooting steps should be applied:

  • Peak Fronting: Often caused by "solvent mismatch" where the sample diluent is stronger (higher organic content) than the initial mobile phase. Fix: Ensure the sample is dissolved in a diluent containing no more than 50% Acetonitrile.

  • Loss of Retention over Time: Indicates column degradation. Even hybrid columns have a finite lifespan at pH 11.0. Fix: Implement a guard column and ensure the column is flushed with a neutral pH water/organic mixture before long-term storage.

  • Unexpected Tailing ( Tf​>1.5 ): If tailing re-emerges, the buffer capacity may be exhausted, or the local pH inside the column pore has dropped. Fix: Verify the mobile phase pH is exactly 11.0. Increase the buffer concentration from 10 mM to 20 mM if analyzing highly concentrated samples.

References

  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials, Inc.3

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them . PharmaGuru. 2

  • High Performance Liquid Chromatography . Sigma-Aldrich.

  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES . Revue Roumaine de Chimie. 1

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

Sources

Application

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine applications in drug discovery

Application Note: (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in Drug Discovery Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in Drug Discovery

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged structure due to its high basicity (pKa ~10.5), rigid three-dimensional geometry, and excellent blood-brain barrier (BBB) permeability. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (CAS 774554-52-8) serves a dual purpose in drug discovery: it acts as a highly versatile, protected synthetic intermediate, and it functions as a foundational pharmacophore for targeting G-protein coupled receptors (GPCRs)[1].

The presence of the 4-methoxybenzyl (PMB) group is a deliberate design choice. Mechanistically, the PMB group provides:

  • Steric and Electronic Shielding: It acts as a robust protecting group for the primary amine during harsh upstream functionalization (e.g., Grignard additions or cross-coupling reactions on the quinuclidine core).

  • Lipophilic Anchoring: In structure-activity relationship (SAR) campaigns, the PMB moiety mimics the endogenous aromatic interactions required for binding to the Neurokinin-1 (NK1) receptor, providing a baseline for developing potent Substance P antagonists[2].

Key Applications in Therapeutics

A. Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary application of this compound is in the development of antiemetic and analgesic drugs targeting the NK1 receptor. Substance P, an endogenous neuropeptide, binds to the NK1 receptor in the central nervous system to trigger the vomiting reflex and transmit pain signals. Quinuclidine-3-amine derivatives competitively block this interaction.

By utilizing the PMB-protected quinuclidine amine, researchers can synthesize complex benzhydryl-substituted derivatives. For instance, shifting the methoxy group and adding bulky alkyl substituents leads to blockbuster veterinary and human drugs like 3 and Ezlopitant[3][4].

B. Development of Muscarinic and 5-HT3 Ligands

Because the quinuclidine core is a classic bioisostere for the tropane ring found in atropine, this scaffold is frequently utilized to synthesize muscarinic acetylcholine receptor (mAChR) antagonists for respiratory diseases (e.g., COPD) and 5-HT3 receptor antagonists for chemotherapy-induced nausea.

Data Presentation: SAR of Quinuclidine-Benzylamine Derivatives

To understand the trajectory from the baseline PMB-intermediate to a clinical candidate, we must analyze the structure-activity relationship (SAR) data. The table below summarizes how modifications to the benzyl and quinuclidine rings impact NK1 receptor affinity.

Compound / ScaffoldBenzyl Substitution (R1)Quinuclidine Substitution (R2)NK1 Receptor IC₅₀ (nM)Clinical / Research Application
PMB-Quinuclidine 4-Methoxy (PMB)Hydrogen>1000Synthetic Intermediate
CP-96,345 2-Methoxy2-Benzhydryl0.5First-in-class Tool Compound[5]
Ezlopitant 5-Isopropyl-2-methoxy2-Benzhydryl0.8Investigational Antiemetic
Maropitant 5-tert-Butyl-2-methoxy2-Benzhydryl0.2Approved Veterinary Antiemetic[3]

Insight: The 4-methoxy (PMB) orientation yields poor NK1 affinity, confirming its ideal role as a transient protecting group. Shifting the methoxy group to the ortho (2-methoxy) position and introducing a bulky 2-benzhydryl group on the quinuclidine ring exponentially increases binding affinity by locking the molecule into the receptor's hydrophobic pocket[2].

Mandatory Visualizations: Pathways and Workflows

Diagram 1: Substance P & NK1 Receptor Signaling Pathway

The following diagram illustrates the causality of NK1 receptor antagonism, demonstrating exactly where quinuclidine-derived drugs intervene.

NK1_Pathway SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Antag Quinuclidine Antagonist (e.g., Maropitant) Antag->NK1R Competitively Blocks Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Physiological Response (Emesis, Pain, Inflammation) Ca2->Response

Caption: Mechanism of action for quinuclidine-based NK1 antagonists blocking Substance P signaling.

Diagram 2: Synthetic Diversification Workflow

Synthetic_Workflow Start Quinuclidin-3-one RedAm Reductive Amination (PMB-NH2, NaBH(OAc)3) Start->RedAm Intermediate (1-Aza-bicyclo[2.2.2]oct-3-yl) -(4-methoxy-benzyl)-amine RedAm->Intermediate PathA Path A: PMB Deprotection (DDQ or H2/Pd) Intermediate->PathA PathB Path B: N-Alkylation (R-X, Base) Intermediate->PathB PrimaryAmine Quinuclidin-3-amine (Free Amine Scaffold) PathA->PrimaryAmine TertAmine Tertiary Amine (NK1 Antagonist) PathB->TertAmine

Caption: Synthetic workflow demonstrating the versatility of the PMB-protected quinuclidine intermediate.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that protocols are not just lists of instructions, but self-validating systems where the causality of each step is understood.

Protocol 1: Oxidative Cleavage of the PMB Group using DDQ

Objective: To remove the 4-methoxybenzyl protecting group, yielding the free quinuclidin-3-amine scaffold for downstream amide coupling. Causality & Rationale: While catalytic hydrogenation (H₂/Pd-C) is standard for benzyl removal, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized here because it selectively oxidizes the electron-rich PMB benzylic position without reducing other sensitive functional groups (e.g., halogens or alkenes) that may have been installed on the quinuclidine core[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in a biphasic mixture of Dichloromethane (DCM) and Water (18 MΩ) at an 18:1 ratio. Rationale: The biphasic system is critical; water acts as the nucleophile to trap the oxocarbenium intermediate, forming 4-methoxybenzaldehyde.

  • Oxidation: Cool the mixture to 0°C. Slowly add 1.5 equivalents of DDQ portion-wise over 15 minutes. Rationale: Controlling the exotherm prevents over-oxidation of the quinuclidine nitrogen.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via LC-MS until the mass of the starting material (m/z 247.3) disappears.

  • Workup: Filter the precipitated DDQH₂ byproduct. Extract the aqueous layer with DCM to remove the 4-methoxybenzaldehyde byproduct.

  • Isolation: Basify the aqueous layer to pH 12 using 2N NaOH, then extract with a polar organic solvent (e.g., n-butanol or 10% MeOH/DCM) to recover the highly polar free quinuclidin-3-amine.

  • Self-Validation (QC): Perform ¹H-NMR (in D₂O). The disappearance of the benzylic CH₂ singlet (~3.7 ppm) and the methoxy singlet (~3.8 ppm) confirms complete deprotection.

Protocol 2: In Vitro NK1 Receptor Radioligand Binding Assay

Objective: To evaluate the binding affinity (IC₅₀) of newly synthesized quinuclidine derivatives against the human NK1 receptor. Causality & Rationale: To prove that structural modifications to the scaffold successfully mimic Substance P, we must measure competitive displacement of a radiolabeled ligand ([³H]-Substance P) from the receptor[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human NK1 receptor. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing 3 mM MnCl₂ and 0.02% BSA. Rationale: MnCl₂ enhances agonist binding to GPCRs, and BSA prevents non-specific binding of highly lipophilic quinuclidine compounds to the plastic assay plates.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]-Substance P (final concentration 0.5 nM), and 100 µL of cell membrane suspension (approx. 20 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Self-Validation (QC): Include a known standard (e.g., 5[5]) in every plate. The assay is only valid if the IC₅₀ of the standard falls within 0.3 - 0.7 nM. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

References

  • [3] European Patent Office. EP3173071A1 - Maropitant formulation. Google Patents. Available at:

  • [2] Google Patents. US6222038B1 - Quinuclidine derivatives. Available at:

  • ResearchGate. Metabolism, Pharmacokinetics, and Excretion of a Nonpeptidic Substance P Receptor Antagonist, Ezlopitant. Available at:[Link]

  • [5] PubChem - NIH. CP 96345 | C28H32N2O | CID 104943. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Authored by: Your Name, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel α7 Nicotinic Acetylcholine Receptor Modulator (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Name, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel α7 Nicotinic Acetylcholine Receptor Modulator

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a synthetic compound featuring a quinuclidine core, a structural motif frequently associated with affinity for nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChRs has emerged as a significant therapeutic target for a range of central nervous system disorders, including Alzheimer's disease and schizophrenia, due to its role in cognitive functions.[1][2] Agonists of the α7 nAChR are under extensive investigation for their potential to ameliorate cognitive deficits and inflammation.[1] This document provides a comprehensive guide for researchers and drug development professionals on the in vivo evaluation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, with a focus on its potential as a pro-cognitive agent.

The protocols detailed herein are designed to assess the compound's effects on learning and memory, as well as its neurochemical impact on the cholinergic system. These assays are selected to provide a robust preclinical data package to support further development.

Mechanism of Action and Therapeutic Rationale

The 1-aza-bicyclo[2.2.2]octane (quinuclidine) scaffold is a key pharmacophore in many compounds targeting nAChRs. The α7 nAChR, a ligand-gated ion channel with high calcium permeability, is implicated in various neuronal processes, including synaptic plasticity, attention, and memory.[3] Activation of α7 nAChRs can enhance cognitive performance in preclinical models.[3] Therefore, the primary hypothesis for the in vivo activity of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is its potential to act as an agonist or positive allosteric modulator at α7 nAChRs, thereby enhancing cholinergic neurotransmission and improving cognitive function.

Section 1: Assessment of Pro-Cognitive Efficacy

To evaluate the potential cognitive-enhancing effects of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, two well-validated behavioral paradigms are recommended: the Novel Object Recognition (NOR) test and the Contextual Fear Conditioning (CFC) assay.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.[4][5] This test is particularly sensitive to the effects of compounds that modulate hippocampal and cortical functions, key brain regions for memory formation.

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Training (Familiarization) cluster_Day3 Day 3: Testing Habituation Place mouse in empty open-field arena for 5-10 min Training Place mouse in arena with two identical objects for 10 min Habituation->Training 24h Interval Testing Replace one object with a novel object. Allow exploration for 5-10 min Training->Testing Retention Interval (e.g., 1h or 24h) Analysis Analyze exploration time for familiar vs. novel object Testing->Analysis

Caption: Workflow for the Novel Object Recognition Test.

Materials:

  • Open-field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (e.g., small glass bottles, metal cubes), ensuring they are heavy enough not to be displaced by the animals.

  • A novel object, distinct in shape and texture from the familiar objects.

  • Video tracking software for automated data collection.

  • 70% ethanol for cleaning the arena and objects between trials.

Procedure:

  • Habituation (Day 1):

    • Gently place each mouse individually into the empty open-field arena.

    • Allow the mouse to freely explore for 5-10 minutes.

    • Return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Administer (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine or vehicle control at the desired dose and route (e.g., intraperitoneal, oral) 30-60 minutes prior to the training session.

    • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[4]

    • Return the mouse to its home cage.

  • Testing (Day 3):

    • After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place one of the familiar objects and one novel object in the same locations as in the training phase.

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.[6]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Parameter Description Typical Value
Arena SizeDimensions of the open-field box40 x 40 x 40 cm
Habituation DurationTime for acclimatization to the arena5-10 minutes
Training DurationTime for familiarization with objects10 minutes
Testing DurationTime for assessing recognition memory5-10 minutes
Retention IntervalDelay between training and testing1 hour or 24 hours
Contextual Fear Conditioning (CFC) Assay

The CFC assay is a powerful tool for assessing associative learning and memory, which is dependent on the hippocampus and amygdala.[7] In this paradigm, an animal learns to associate a neutral context (the conditioning chamber) with an aversive unconditioned stimulus (a mild footshock).[7][8]

CFC_Workflow cluster_Day1 Day 1: Conditioning cluster_Day2 Day 2: Contextual Memory Test Conditioning Place mouse in conditioning chamber. Deliver mild footshock (unconditioned stimulus). Testing Return mouse to the same chamber. Measure freezing behavior (conditioned response). Conditioning->Testing 24h Interval

Caption: Workflow for the Contextual Fear Conditioning Assay.

Materials:

  • Fear conditioning chamber equipped with a grid floor for footshock delivery, a speaker for auditory cues (if applicable), and a video camera.

  • A sound-attenuating cubicle to house the chamber.

  • Software for controlling stimulus presentation and recording freezing behavior.

  • 70% ethanol and a scented cleaning solution (e.g., 1% acetic acid) for cleaning.

Procedure:

  • Handling:

    • Handle the mice for several days prior to the experiment to reduce stress-induced artifacts.

  • Conditioning (Day 1):

    • Administer (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine or vehicle control at the desired dose and route 30-60 minutes before conditioning.

    • Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period.

    • Deliver a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).[7]

    • Remove the mouse from the chamber 30-60 seconds after the shock and return it to its home cage.

    • Clean the chamber thoroughly.

  • Contextual Memory Test (Day 2):

    • 24 hours after conditioning, place the mouse back into the same chamber.

    • Record the mouse's behavior for 3-5 minutes without delivering a footshock.

    • Measure the duration of freezing, which is defined as the complete absence of movement except for respiration.

Data Analysis:

  • Calculate the percentage of time spent freezing during the contextual memory test.

  • Compare the freezing levels between the compound-treated group and the vehicle-treated group using an appropriate statistical test. An increase in freezing time in the treated group compared to a scopolamine-induced amnesia model, for instance, would suggest a pro-cognitive effect.

Parameter Description Typical Value
Habituation PeriodTime before shock delivery2-3 minutes
Shock IntensityStrength of the footshock0.5-0.7 mA
Shock DurationDuration of the footshock1-2 seconds
Context Test DurationTime for memory recall assessment3-5 minutes

Section 2: Neurochemical Analysis via In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[9] This method can be used to determine if (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine modulates acetylcholine (ACh) release in brain areas critical for cognition, such as the hippocampus or prefrontal cortex.[10]

Cholinergic_Signaling Presynaptic Presynaptic Cholinergic Neuron ACh_Vesicle ACh Vesicles Presynaptic->ACh_Vesicle Action Potential ACh ACh ACh_Vesicle->ACh Release Postsynaptic Postsynaptic Neuron alpha7_nAChR α7 nAChR Calcium_Influx Ca²⁺ Influx alpha7_nAChR->Calcium_Influx Opens Downstream Downstream Signaling (e.g., cognitive enhancement) Calcium_Influx->Downstream AChE AChE Compound (1-Aza-bicyclo[2.2.2]oct-3-yl)- (4-methoxy-benzyl)-amine Compound->alpha7_nAChR Agonist/PAM ACh->alpha7_nAChR Binds ACh->AChE Degradation

Caption: Simplified Cholinergic Signaling at the Synapse.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection for ACh analysis

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes.

    • Administer (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for ACh concentration using HPLC with electrochemical detection.[11]

Data Analysis:

  • Express the ACh concentrations in the post-treatment samples as a percentage of the baseline levels.

  • Compare the time course of ACh release between the compound-treated and vehicle-treated groups.

Parameter Description Typical Value
Perfusion Flow RateSpeed of aCSF through the probe1-2 µL/min
Sample Collection IntervalDuration of each sample collection15-20 minutes
Baseline CollectionDuration of pre-treatment sampling60-90 minutes
Post-treatment CollectionDuration of sampling after drug administration2-4 hours

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo characterization of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine. By combining behavioral assessments of cognition with neurochemical analysis of cholinergic function, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The successful execution of these studies will be instrumental in advancing its development as a novel treatment for cognitive disorders.

References

  • Contextual Fear Conditioning - Maze Engineers - Conduct Science. (2019, May 30). Retrieved from [Link]

  • Novel object recognition test (NOR test) - Bio-protocol. (n.d.). Retrieved from [Link]

  • The Novel Object Recognition Test. The protocol of NORT in the training... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Object Recognition test - MMPC.org. (2024, January 3). Retrieved from [Link]

  • Fear Conditioning Assay in Mouse - Bio-protocol. (2023, August 5). Retrieved from [Link]

  • A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality - eLife. (2025, February 14). Retrieved from [Link]

  • Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI. (n.d.). Retrieved from [Link]

  • LAB_077 Contextual and Cued Fear Conditioning in Rodents - Research support. (n.d.). Retrieved from [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - JoVE. (2017, August 30). Retrieved from [Link]

  • The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC. (n.d.). Retrieved from [Link]

  • A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed. (2009, August 15). Retrieved from [Link]

  • In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland - Semantic Scholar. (2021, April 21). Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC. (n.d.). Retrieved from [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience. (2005, April 27). Retrieved from [Link]

  • In Vivo Acetylcholine Release as Measured by Microdialysis Is Unaltered in the Hippocampus of Cognitively Impaired Aged Rats With Degenerative Changes in the Basal Forebrain - PubMed. (1991, August 9). Retrieved from [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - MDPI. (2012, February 17). Retrieved from [Link]

  • α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders - Frontiers. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine Stock Solutions for Cell Culture

Introduction (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a member of the quinuclidine class of compounds, a bicyclic amine scaffold that is a structural component in various biologically active molecules a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a member of the quinuclidine class of compounds, a bicyclic amine scaffold that is a structural component in various biologically active molecules and approved pharmaceuticals.[1] The unique three-dimensional structure of the quinuclidine core often imparts desirable pharmacokinetic properties.[2] Derivatives of this class have been investigated for a range of biological activities, including anti-proliferative effects in cancer cell lines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine for use in cell culture-based assays.

The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the compound, which are critical for obtaining reproducible and reliable experimental results. Adherence to these guidelines will help to minimize variability and potential artifacts arising from improper stock solution preparation.

Compound Information

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of robust protocols for its use in biological systems.

PropertyValueSource
Chemical Name (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amineChemScene
Synonym(s) N-(4-methoxybenzyl)quinuclidin-3-amineChemScene
Molecular Formula C₁₅H₂₂N₂O[5][6]
Molecular Weight 246.35 g/mol [5][6]
CAS Number 774554-52-8 (free base)[5][6]
1185304-82-8 (dihydrochloride)[7]
Appearance Solid (predicted)Inferred from related compounds
Recommended Storage of Solid Sealed, dry, at 2-8°C[5]

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for the preparation of a sterile, high-concentration stock solution of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine.

G cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_storage Storage compound_info Compound Information Review weigh Weigh Compound compound_info->weigh Proceed with accurate MW dissolve Dissolve in DMSO weigh->dissolve Transfer to sterile tube filter Sterile Filtration dissolve->filter Ensure complete dissolution aliquot Aliquot for Storage filter->aliquot Use DMSO-compatible filter visual_insp Visual Inspection filter->visual_insp Check for precipitates concentration_verify Concentration Verification (Optional) aliquot->concentration_verify Test a sacrificial aliquot short_term Short-term (-20°C) aliquot->short_term For frequent use long_term Long-term (-80°C) aliquot->long_term For archival purposes

Caption: Workflow for preparing and storing stock solutions.

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in Dimethyl Sulfoxide (DMSO). DMSO is a widely used solvent for dissolving a broad range of compounds for biological assays due to its high solvating power.[8]

Materials
  • (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (free base, MW: 246.35 g/mol )

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[8]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE)[9]

  • Sterile syringes

Procedure
  • Pre-weighing Preparation: Before opening, allow the vial of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine to equilibrate to room temperature to prevent moisture condensation.[10]

  • Weighing: In a chemical fume hood, carefully weigh 2.46 mg of the compound into a sterile microcentrifuge tube. This mass is calculated to yield a 10 mM solution in a final volume of 1 mL.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 246.35 g/mol = 2.46 mg

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the compound. Cap the tube tightly.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe.[9] Filter the solution into a new sterile, amber microcentrifuge tube or cryovial. This step is crucial for removing any potential microbial contaminants.[11]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[12] Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Working Solution Preparation

For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

G stock_solution 10 mM Stock Solution in 100% DMSO intermediate_dilution Intermediate Dilution (Optional) stock_solution->intermediate_dilution Dilute in medium or buffer working_solution Final Working Solution in Cell Culture Medium stock_solution->working_solution Direct dilution for some concentrations intermediate_dilution->working_solution Further dilute in medium cell_culture Cell Culture working_solution->cell_culture Add to cells

Caption: Dilution scheme for working solutions.

Example: Preparation of a 10 µM Working Solution

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

  • Aseptically add 999 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.

  • Add 1 µL of the 10 mM stock solution to the medium.

  • Gently mix by pipetting up and down or by brief vortexing.

  • Add the working solution to the cell culture wells to achieve the final desired concentration.

Important Consideration: DMSO Toxicity

DMSO can be toxic to cells at higher concentrations.[13] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically at or below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[14][15] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your assays to account for any solvent effects.

Storage and Stability

Proper storage is critical to maintaining the integrity of the stock solution over time.

Storage ConditionRecommended DurationRationale
Short-term -20°C for up to 1-3 monthsMinimizes degradation for frequently used aliquots.
Long-term -80°C for up to 6-12 monthsPreserves stability for archival purposes.[12]

Key Storage Practices:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.[12]

  • Protect from Light: Store aliquots in amber vials or in a dark container to prevent photodegradation.

  • Monitor for Precipitation: Before each use, thaw the aliquot at room temperature and visually inspect for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound.

The stability of compounds in DMSO can vary. While many compounds are stable for extended periods when stored properly, it is good practice to periodically assess the integrity of the stock solution, especially for long-term studies.[16][17]

Quality Control

A robust quality control system ensures the reliability of experimental results.[18]

  • Initial Quality Control:

    • Visual Inspection: After preparation, visually inspect the stock solution for clarity and the absence of particulate matter.

    • Certificate of Analysis (CoA): Review the supplier's CoA for the solid compound to confirm its identity and purity.

  • Ongoing Quality Control:

    • Purity Assessment (Optional): For long-term studies or when troubleshooting inconsistent results, the purity of an aliquot of the stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

    • Functional Assays: A simple functional assay with a known positive control can help to confirm the biological activity of the stock solution over time.

Safety Precautions

  • Always handle (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the compound and DMSO for detailed safety and handling information.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low ambient temperature.Gently warm the solution in a 37°C water bath and/or sonicate. If the issue persists, consider preparing a lower concentration stock solution.
Precipitation observed upon dilution into aqueous medium. The compound has low aqueous solubility, and the final DMSO concentration is insufficient to maintain solubility.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. Alternatively, explore the use of solubility-enhancing excipients, with appropriate controls.[19]
Inconsistent experimental results. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from the solid compound. For ongoing experiments, use a new, previously unopened aliquot from long-term storage.
Toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Adjust the dilution scheme to stay below this concentration.

References

  • Brayton, C. F. (1986). Dimethyl sulfoxide (DMSO): a review. The Cornell veterinarian, 76(1), 61–90.
  • Malki, A., Pulipaka, A. B., Evans, S. C., & Bergmeier, S. C. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & medicinal chemistry letters, 16(5), 1156–1159.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Tetrahedron. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine dihydrochloride. Retrieved from [Link]

  • Malki, A., & Bergmeier, S. C. (2013).
  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Cell Culture Media Quality Control Strategies. Retrieved from [Link]

  • Cytion. (n.d.). Serum Selection and Quality Control for Reliable Cell Banking. Retrieved from [Link]

  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(4), 433–439.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cell and Gene. (n.d.). Sterile Filtration And Clarification. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Quality Control Biochemistry. Retrieved from [Link]

  • Katalinić, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1553.
  • Goleva, D., et al. (2012). Cytotoxic activity of new racemic and optically active N-phosphonoalkyl bicyclic β-Amino acids against human malignant cell lines. Amino Acids, 43(4), 1645-1655.
  • ResearchGate. (2025, August 6). (Z)-2-(3-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Yufeng, C. (2022, July 9). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • Singh, M., & Singh, N. (2012). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 4, 32-38.
  • PubChem. (n.d.). (+-)-3-Quinuclidinol. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • Cosmos Journal. (n.d.). QUALITY CONTROL TESTING OF BIOLOGICAL AND BIOTHERAPEUTICS. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2007). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. Bioorganic & medicinal chemistry letters, 17(21), 5877–5881.
  • University of Liverpool. (n.d.). Thesis: The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Arnaud, F. G., & Mester, T. (2003). Use of hollow fiber membrane filtration for the removal of DMSO from platelet concentrates.
  • Skillmaker. (2025, January 1). Understanding Expiration Dates in Stock Management. Retrieved from [Link]

  • The National Center for Biotechnology Information. (n.d.). The Quality Control System. Retrieved from [Link]

  • Brieflands. (2020, July 14). The Cytotoxicity of the Chloroform and Petroleum Ether Fractional Extracts of Galium verum L. in HepG2 and HT29 Cell Lines. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • University of Washington. (n.d.). Expiration Date Management for Medical Supplies, Equipment, and Substances. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity NMR Spectroscopy Reference Data for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Structural & Mechanistic Rationale The compound (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (also known as N-(4-methoxybenzyl)quinuclidin-3-amine) is a highly versatile intermediate in medicinal chemistry. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale

The compound (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (also known as N-(4-methoxybenzyl)quinuclidin-3-amine) is a highly versatile intermediate in medicinal chemistry. It combines a basic, sterically constrained quinuclidine core—a privileged scaffold found in muscarinic receptor ligands and antimalarials—with a p-methoxybenzyl (PMB) group, which serves either as a lipophilic pharmacophore or a cleavable protecting group.

Analyzing nitrogen-containing heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The rigid bicyclic framework of the quinuclidine ring generates complex, overlapping spin systems due to extensive geminal and vicinal couplings, often requiring 2D NMR techniques for unambiguous assignment[1]. Furthermore, the stereocenter at the C-3 position of the quinuclidine ring breaks the molecule's symmetry, inducing magnetic inequivalence in adjacent functional groups—a phenomenon that must be carefully interpreted to avoid misassigning structural features.

This application note provides a self-validating protocol for the acquisition of high-resolution NMR data, alongside synthesized reference data and expert interpretive insights.

Experimental Protocol: Sample Preparation & Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a closed-loop validation system for NMR acquisition.

Sample Preparation

Causality Insight: Amines can hydrogen-bond with residual water or the acidic deuterium of chloroform, causing chemical shift drift. Therefore, anhydrous, acid-free solvents are mandatory.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) stored over silver foil and basic alumina to neutralize trace DCl.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS).2, as solute-dipole interactions can perturb the chloroform shift[2].

  • Concentration: Dissolve 15–20 mg of the analyte in 600 µL of the prepared CDCl₃ to achieve an optimal signal-to-noise ratio for both ¹H and ¹³C acquisitions without inducing concentration-dependent aggregation.

Instrument Tuning & Acquisition

Causality Insight: Nitrogen heterocycles often exhibit broad signals due to intermediate exchange rates or quadrupolar relaxation from ¹⁴N. Precise shimming and temperature control (298 K) are critical to resolve fine scalar couplings.

  • Probe Tuning: Manually tune and match the probe for both ¹H and ¹³C frequencies to maximize power transfer and sensitivity.

  • Pulse Calibration: Determine the exact 90° pulse width for the specific sample to ensure quantitative integration and optimal relaxation during 2D experiments.

  • Validation Step (D₂O Exchange): After the initial ¹H NMR acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the amine N-H proton validates its assignment.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL CDCl3 + TMS) S2 Probe Tuning & Matching (Optimize for 1H and 13C) S1->S2 S3 Locking & Shimming (Optimize Z-gradients at 298 K) S2->S3 S4 Pulse Calibration (Determine 90° pulse width) S3->S4 S5 1D Acquisition (1H, 13C{1H}, D2O Exchange) S4->S5 S6 2D Acquisition (COSY, HSQC, HMBC) S5->S6 S7 Data Processing & Assignment (Fourier Transform, Phase Correction) S6->S7

Figure 1: Standardized workflow for high-fidelity NMR acquisition of nitrogenous heterocycles.

Reference Data & Spectral Assignments

The following tables summarize the expected quantitative NMR data for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine at 400 MHz (¹H) and 100 MHz (¹³C) in CDCl₃.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Notes
PMB Ar-H (meta to OMe)7.25d8.62HAA'BB' system, deshielded by alkyl group
PMB Ar-H (ortho to OMe)6.86d8.62HAA'BB' system, shielded by oxygen resonance
PMB -OCH₃ 3.80s-3HCharacteristic 3[3]
Ar-CH₂-N 3.78, 3.72ABq (d, d)13.02HDiastereotopic benzylic protons
Quinuclidine H-3 2.90m-1HChiral center, adjacent to secondary amine
Quinuclidine N-CH₂ 2.65 – 3.15m-6HH-2, H-6, H-8 (Highly coupled4)[4]
Quinuclidine H-4 1.95m-1HBridgehead proton
Quinuclidine C-CH₂-C 1.35 – 1.75m-4HH-5, H-7
-NH- 1.60br s-1HSecondary amine (Disappears upon D₂O exchange)
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Assignment Notes
PMB Ar-C (C-OMe)158.8Quaternary, strongly deshielded by electronegative oxygen
PMB Ar-C (C-CH₂)132.5Quaternary
PMB Ar-C (CH meta)129.42 equivalent carbons
PMB Ar-C (CH ortho)113.92 equivalent carbons
Quinuclidine C-2 57.8Aliphatic N-CH₂, deshielded by adjacent nitrogen
PMB -OCH₃ 55.4Methoxy carbon
Quinuclidine C-3 54.8Chiral CH-N
Ar-CH₂-N 51.5Benzylic methylene
Quinuclidine C-6, C-8 47.6, 47.3Aliphatic N-CH₂
Quinuclidine C-4 26.1Bridgehead CH
Quinuclidine C-5, C-7 25.8, 20.3Aliphatic C-CH₂-C

Expert Insights on Spectral Interpretation

The Diastereotopic Benzylic Protons (Causality of the AB Quartet)

A common pitfall in analyzing this molecule is expecting the benzylic protons (Ar-CH₂-N) to appear as a simple singlet near 3.75 ppm. However, because the C-3 position of the quinuclidine ring is a stereocenter, the molecule lacks a plane of symmetry. This spatial asymmetry renders the two protons of the adjacent benzylic methylene group magnetically inequivalent (diastereotopic). They couple to each other, resulting in a distinct AB quartet (two doublets leaning toward each other) with a large geminal coupling constant (J ≈ 13.0 Hz). Recognizing this is critical for confirming the structural integrity of the C-3 linkage.

Deconvoluting the Quinuclidine Core

The quinuclidine core is notoriously difficult to assign using 1D ¹H NMR alone due to the overlapping multiplets in the 1.35–3.15 ppm range. The rigidity of the bicyclic system locks protons into specific dihedral angles, leading to complex Karplus-dependent vicinal couplings and significant geminal couplings. To build a self-validating assignment:

  • Use HSQC to separate the overlapping proton signals based on their highly distinct ¹³C chemical shifts (e.g., separating the N-CH₂ protons at ~47-57 ppm from the C-CH₂-C protons at ~20-25 ppm).

  • Use HMBC to bridge the PMB group to the quinuclidine core by observing the ³JCH correlation between the benzylic protons (3.78, 3.72 ppm) and the quinuclidine C-3 carbon (54.8 ppm).

NMR_Logic N1 1H NMR (1D) N3 HSQC (2D) N1->N3 N4 HMBC (2D) N1->N4 C1 Identify Diastereotopic Benzylic Protons (ABq) N1->C1 N2 13C NMR (1D) N2->N3 C2 Assign Quinuclidine Carbon Framework N2->C2 C3 Correlate Protons to Direct Carbons N3->C3 C4 Link PMB Group to Quinuclidine C-3 N4->C4

Figure 2: Logical workflow for orthogonal validation of 1D NMR signals using 2D correlation spectroscopy.

References

  • Hoye, T. R., et al. "TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3." NSF Public Access Repository (NSF PAR).
  • "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC Advances.
  • "4-Methoxybenzylamine 13C NMR spectrum." ChemicalBook.
  • "Supporting Information - 1H NMR and {1H}13C NMR chemical shifts." The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine .

This compound presents a unique solubility challenge: it is a dibasic molecule featuring a highly basic, sterically unhindered quinuclidine ring coupled with a lipophilic 4-methoxybenzyl moiety. Consequently, researchers frequently encounter severe pH-dependent solubility fluctuations, solvent-shift precipitation, and salt hygroscopicity during in vitro and in vivo assay preparation.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The table below summarizes the quantitative data dictating the compound's behavior in solution.

PropertyEstimated ValueMechanistic Implication for Solubility
Core Structure Quinuclidine + Secondary AmineDibasic nature requires two equivalents of acid for full protonation.
pKa 1 (Quinuclidine N) ~11.0Highly basic . Remains protonated at physiological pH (7.4).
pKa 2 (Secondary Amine) ~9.0Partially to fully protonated at pH 7.4, heavily influencing LogD.
LogP (Free Base) 2.5 – 3.0High lipophilicity. The un-ionized free base will exhibit poor aqueous solubility (<10 µg/mL) but excellent solubility in organic solvents (DMSO, DCM).
LogD (pH 7.4) < 0.5If formulated as a divalent salt, aqueous solubility is excellent. However, localized pH shifts during dilution can cause rapid precipitation.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific solubility issue based on the solid-state form of your compound.

SolubilityTroubleshooting Start Solubility Issue Detected (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine CheckForm Identify Solid Form (Free Base vs. Salt) Start->CheckForm FreeBase Free Base Form (Lipophilic, pKa ~11) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) (Hydrophilic) CheckForm->SaltForm Issue1 Poor Aqueous Solubility (< 10 µg/mL) FreeBase->Issue1 Issue2 Crashing out upon DMSO dilution FreeBase->Issue2 Issue3 Hygroscopicity & Deliquescence SaltForm->Issue3 Sol1 Salt Formation (e.g., Dihydrochloride) Issue1->Sol1 Sol2 Use Co-solvents (e.g., 5% DMSO, PEG400) Issue2->Sol2 Sol3 Desiccator Storage & Lyophilization Issue3->Sol3

Diagnostic workflow for troubleshooting solubility based on the compound's physical state.

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I dilute my 10 mM DMSO stock into a pH 7.4 assay buffer? A1: This is caused by the "solvent shift" effect. The free base is highly soluble in DMSO. When rapidly introduced to an aqueous buffer, the dielectric constant of the environment changes drastically. Even though the quinuclidine nitrogen (pKa ~11.0) should theoretically protonate and dissolve at pH 7.4, the kinetics of protonation are slower than the kinetics of hydrophobic aggregation driven by the 4-methoxybenzyl group. Solution: Pre-acidify your aqueous buffer slightly (e.g., pH 6.0) before dilution, or utilize a co-solvent system (e.g., cyclodextrins or 5% PEG400) to bridge the dielectric gap during the transition .

Q2: I need to dose this compound in vivo. How do I choose the right salt form to maximize aqueous solubility? A2: Because the compound is dibasic, a monovalent salt (like a mono-hydrochloride) may not sufficiently disrupt the stable crystal lattice energy of the lipophilic free base. To maximize hydration and lower the LogD, you must form a divalent salt (e.g., dihydrochloride or dimesylate) . This ensures both the quinuclidine and the secondary amine are protonated, creating a highly polar, water-soluble entity.

Q3: My synthesized dihydrochloride salt turned into a sticky, unweighable gum on the benchtop. What happened? A3: You are observing deliquescence due to high hygroscopicity. Amine hydrochlorides—especially those derived from secondary and tertiary amines like quinuclidine—readily absorb atmospheric moisture until they dissolve in their own water of hydration. Solution: Always store the salt form in a vacuum desiccator over anhydrous calcium sulfate or under an argon atmosphere. If the issue persists, consider screening for a less hygroscopic counterion, such as a tosylate or sulfate salt.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the expected intermediate observations do not occur, the protocol has failed and must be restarted.

Protocol A: Synthesis of the Dihydrochloride Salt (Solubility Enhancement)

This protocol converts the poorly soluble free base into a highly water-soluble dihydrochloride salt.

  • Dissolution: Dissolve 1.0 g of the free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Acidification: Slowly add 2.1 molar equivalents of 4M HCl in dioxane dropwise while stirring vigorously at 0°C.

  • Self-Validation Checkpoint: Observe the solution. A dense, white precipitate should form immediately upon the addition of the acid. If the solution remains clear or forms an oil, the solvent contains too much moisture (water is competing for the salt). Discard, dry your solvents over molecular sieves, and restart.

  • Isolation: Stir for an additional 30 minutes, then filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen to prevent moisture absorption.

  • Drying: Wash the filter cake with 10 mL of cold, anhydrous ether and dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

Protocol B: Kinetic Aqueous Solubility Profiling (Nephelometry)

This protocol determines the exact concentration at which the compound aggregates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, prepare a serial dilution of the compound in your target aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM. Crucial: Maintain a constant 1% DMSO concentration across all wells to isolate the variable of compound concentration.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer (light scattering) at 620 nm.

  • Self-Validation Checkpoint: Plot the light scattering units (LSU) against compound concentration. The baseline LSU at 1 µM must perfectly match the blank buffer well. A sharp, undeniable inflection point in the curve validates the exact concentration where the thermodynamic solubility limit is breached. If the curve is a flat line at high LSU, your stock was already precipitated before dilution.

References

  • Odžak, R., & Šprung, M. (2020). Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine: A short review. Periodicum Biologorum.[Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[Link]

  • PharmaFocusAsia. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.[Link]

Optimization

Reducing impurities during (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges associated with the crystallization of (1-Aza-bic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges associated with the crystallization of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine. This guide is designed to provide self-validating protocols and mechanistic insights to ensure high-purity isolation of this critical chiral amine synthon.

Mechanistic Context & Impurity Mapping

The target molecule, also known as N-(4-Methoxybenzyl)quinuclidin-3-amine (CAS 774554-52-8), is a critical intermediate requiring high specification purity[1]. Its synthesis via direct reductive amination is a straightforward approach for preparing α-chiral amine synthons, but it frequently presents scale-up challenges regarding impurity rejection[2].

Because the quinuclidine core is highly basic and structurally rigid, it interacts strongly with reaction components[3]. Understanding the mechanistic branching points during synthesis is essential for designing an effective crystallization strategy.

ImpurityPathway SM1 3-Aminoquinuclidine Imine Imine Intermediate SM1->Imine Condensation SM2 p-Anisaldehyde SM2->Imine Product Target Amine (PMB-Quinuclidin-3-amine) Imine->Product Reductive Amination (NaBH(OAc)3) BoronImp Boron/Metal Adducts Imine->BoronImp Incomplete Quench BisImp Bis-Alkylated Impurity Product->BisImp Excess Aldehyde + Reductant Product->BoronImp Coordination

Reductive amination pathway and impurity generation for PMB-quinuclidin-3-amine.

Troubleshooting FAQs

Q1: Why is my crystallized product contaminated with the N,N-bis(4-methoxybenzyl) impurity? A: The secondary amine product remains nucleophilic and can undergo a second reductive amination with excess p-anisaldehyde. Causality: While steric hindrance at the 3-position of the quinuclidine ring slows this secondary reaction, it does not prevent over-alkylation. Solution: Shift from a free-base crystallization to a dihydrochloride salt crystallization. The bis-alkylated impurity has significantly different steric bulk and a lower secondary pKa, preventing its incorporation into the highly ordered crystal lattice of the mono-alkylated dihydrochloride salt.

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I induce nucleation? A: Oiling out occurs when lipophilic impurities (specifically unreacted p-anisaldehyde) depress the melting point of the solute, causing it to separate as a solute-rich liquid phase rather than a solid. Causality: The free base of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine has a relatively low melting point and acts as a deep eutectic system when mixed with unreacted aldehyde. Solution: Ensure complete removal of p-anisaldehyde via a sodium bisulfite wash during the pre-crystallization workup. This converts the aldehyde into a water-soluble α-hydroxy sulfonate adduct, completely purging it from the organic phase.

Q3: How do I eliminate boron residues from the reducing agent? A: Boron species from sodium triacetoxyborohydride or sodium cyanoborohydride coordinate strongly with the highly basic quinuclidine nitrogen (pKa ~10). Causality: Simple neutral aqueous washes are insufficient to break this dative bond. Solution: Incorporate a strict pH > 12 wash (using 1M NaOH) during the organic extraction phase. This deprotonates the amine, outcompetes the boron-nitrogen complexation, and allows the borate salts to partition into the aqueous waste.

Experimental Protocols

To ensure a self-validating system, follow these field-proven methodologies. The pre-crystallization workup is just as critical as the crystallization itself.

Protocol A: Pre-Crystallization Workup & Boron Purge
  • Quench: Upon completion of the reductive amination, cool the reaction mixture to 5°C and slowly quench with 1M aqueous NaOH until the aqueous phase reaches pH > 12. (Self-Validation: Verify pH with indicator strips to ensure complete breakdown of boron-amine adducts).

  • Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is preferred over DCM as its lower water solubility drastically reduces the carryover of inorganic borate salts.

  • Aldehyde Purge: Wash the combined organic layers with 20% w/w aqueous sodium bisulfite (NaHSO3). Stir vigorously for 30 minutes to ensure complete conversion of unreacted p-anisaldehyde to its water-soluble adduct.

  • Final Wash & Concentration: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Dihydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in absolute ethanol (5 volumes relative to crude mass).

  • Cooling: Cool the solution to 5°C under a nitrogen atmosphere.

  • Salt Formation: Slowly add 2.1 equivalents of 2M HCl in ethanol dropwise. Maintain the internal temperature below 15°C to prevent solvent degradation or localized supersaturation.

  • Anti-Solvent Addition: Stir for 30 minutes, then slowly add Ethyl Acetate (10 volumes) as an anti-solvent over a 1-hour period using a syringe pump.

  • Seeding & Aging: If spontaneous nucleation has not occurred after 5 volumes of Ethyl Acetate are added, introduce 1% w/w seed crystals. Age the resulting slurry at 0–5°C for 4 hours.

  • Isolation: Filter the crystals, wash with cold Ethyl Acetate (2 volumes), and dry under vacuum at 40°C to constant weight.

Quantitative Data Presentation

The choice of crystallization system dictates the impurity rejection profile. The dihydrochloride salt method is vastly superior for pharmaceutical-grade isolation.

Table 1: Impurity Rejection Profile by Crystallization Strategy

Crystallization SystemBis-Alkylated Impurity RejectionUnreacted Aldehyde RejectionBoron Residue RejectionTypical Isolated Yield
Free Base (Heptane/MTBE) Poor (< 50% removed)Moderate (70% removed)Poor (Co-precipitates)65 - 70%
Free Base (Toluene) Moderate (60% removed)Poor (Causes oiling out)Poor (Co-precipitates)60 - 65%
Di-HCl Salt (EtOH/EtOAc) Excellent (> 99% removed) Excellent (> 99% removed) Excellent (> 95% removed) 85 - 90%

References[1] "774554-52-8|N-(4-Methoxybenzyl)quinuclidin-3-amine|BLD Pharm", BLD Pharm, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUvdcfPbFRcHqJDn1NyxacY_hr2w0_EolBuaGClyxWQcpPWIE_qZ19qhDLZmFSX9M784iRLXCU1W0EPj2tAJ1C-OrcbR2B3_BAPAGWkDb48a7S-yqgTd9Er5c4wlhGWoP3zFRFBapEmPnZWDrs[2] "Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine | Organic Process Research & Development", ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgdIpwBfXg6xQ_zeCNcyp1iV0ZrZVeTSNNJCXgzwCd0jVl8f_4q1vZuc3H7qkpIyes7RN9WpFr-yYkCR9OjRjkY2QQtEeAxsPutB9bnA847TqE13qS_v1P8XXDcIexGoMfmmwZNFo9O8KfR0g=[3] "Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling", PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqLkqxdyfpOXQO3s4mT0CqRB7Nu1CZFgDQAXCcflE0r0nZHYVves0PV173VpD4194V9AvOcbHG-G8DvasuS7EyMxMZztuRv3DXqVLPXjQqlRU0aGOq7nE8bUYzjOwg-H5LiAhifMzowkL5-OPU

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Executive Summary & Mechanistic Profiling As a Senior Application Scientist, I frequently encounter assay failures stemming from a fundamental misunderstanding of compound-solvent interactions. (1-Aza-bicyclo[2.2.2]oct-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I frequently encounter assay failures stemming from a fundamental misunderstanding of compound-solvent interactions. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a structurally complex molecule featuring a highly basic quinuclidine core (pKa ~10.5) and an electron-rich secondary amine at the 4-methoxybenzyl position.

While the quinuclidine ring provides excellent aqueous solubility at physiological pH due to its protonation, the electron-donating nature of the 4-methoxy group activates the benzylic position, making the secondary amine highly susceptible to oxidative stress. Furthermore, the use of Dimethyl Sulfoxide (DMSO) as a universal stock solvent introduces unique hygroscopic and autocatalytic degradation risks that must be systematically managed to ensure reproducible data .

Workflow N1 10 mM DMSO Stock (1-Aza-bicyclo[2.2.2]oct-3-yl)- (4-methoxy-benzyl)-amine N2 Hygroscopic Water Ingress (Repeated Freeze-Thaw) N1->N2 Poor Storage N3 Oxidative Stress (Room Temp / O2 exposure) N1->N3 Improper Handling N6 Aqueous Buffer Dilution (Assay Preparation) N1->N6 Assay Protocol N5 Concentration Loss (Apparent Degradation) N2->N5 Micro-precipitation N4 Amine Oxidation / Imine Formation N3->N4 Autocatalytic DMSO N4->N5 Structural Cleavage N7 Kinetic Precipitation (Exceeding Solubility Limit) N6->N7 High Conc. / Fast Addition N8 Stable Working Solution (pH 7.4, < 100 µM, 1% DMSO) N6->N8 Serial Pre-dilution

Mechanistic workflow of degradation pathways and optimal handling for the quinuclidine derivative.

Troubleshooting Guide: DMSO Stock Solutions

Q1: My 10 mM DMSO stock solution shows a 15-20% reduction in concentration after 3 months at -20°C. What is driving this degradation? A: The primary culprit is likely water ingress , not thermal degradation. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Studies on repository compound stability demonstrate that water content in DMSO is a more significant driver of compound loss than oxygen exposure . Water alters the solvation sphere, leading to micro-precipitation of the lipophilic free-base, and can accelerate hydrolytic degradation pathways. Causality & Solution: Always aliquot your 10 mM stocks into single-use polypropylene vials. Thaw under a dry nitrogen or argon atmosphere to prevent condensation.

Q2: I observed a slight yellowing of the DMSO stock left at room temperature overnight. Is the compound still viable? A: Discard the solution. The color change indicates oxidative degradation . DMSO can undergo autocatalytic decomposition at room temperature, generating trace acids and reactive sulfur species . The 4-methoxybenzylamine moiety is highly electron-rich. The secondary amine can easily undergo oxidation to form an imine, or undergo Pummerer-type reactions with reactive DMSO byproducts, leading to cleavage of the benzyl group. Causality & Solution: The activation energy for DMSO decomposition decreases in the presence of basic amines like quinuclidine. Keep stocks chilled and minimize room-temperature exposure to <2 hours.

Troubleshooting Guide: Aqueous Buffer Assays

Q3: When I dilute the compound from DMSO into PBS (pH 7.4) for my high-throughput screen, the assay readouts are highly variable. Why? A: You are likely exceeding the kinetic solubility limit of the compound, causing it to "crash out" (precipitate) into a turbid suspension . When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the sudden solvent shift forces the lipophilic 4-methoxybenzyl group out of solution before thermodynamic equilibrium can be established. Causality & Solution: Do not add the 10 mM stock directly to the buffer. Perform serial dilutions of the compound in pure DMSO first, then transfer a fixed, small volume (e.g., 2 µL) into the aqueous buffer (198 µL) to maintain a constant 1% DMSO concentration across all assay wells.

Q4: Is this compound stable in acidic tumor-microenvironment models (pH 6.0 - 6.5)? A: Proceed with caution. While standard benzylamines are relatively stable, derivatives featuring the electron-donating 4-methoxy group exhibit pH-dependent stability. In acidic environments, the protonation dynamics shift, and the activated benzylic C-N bond becomes more susceptible to solvolysis. Recent PET radiotracer studies utilizing 4-methoxybenzylamine linkages demonstrate accelerated cleavage at pH 6.5 compared to physiological pH 7.4 . Causality & Solution: For assays at pH < 6.8, use freshly prepared working solutions and limit incubation times to under 4 hours to prevent baseline drift from compound degradation.

Quantitative Data Summary

Table 1: Physicochemical and Stability Parameters of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

ParameterConditionExpected Value / BehaviorMechanistic Rationale
Kinetic Solubility 1% DMSO in PBS (pH 7.4)~150 - 200 µMQuinuclidine protonation aids solubility; lipophilic benzyl group limits it.
DMSO Stock Stability 10 mM, Dry, -20°C> 6 monthsAbsence of water and low temp halts autocatalytic DMSO degradation.
DMSO Stock Stability 10 mM, Wet (5% H₂O), 25°C< 2 weeksWater ingress drives micro-precipitation and accelerates oxidation.
Aqueous Stability PBS (pH 7.4), 37°C> 24 hoursStable under neutral physiological conditions.
Aqueous Stability Acetate Buffer (pH 5.5), 37°CModerate (t½ ~ 8-12 hrs)Acid-catalyzed solvolysis of the activated 4-methoxybenzylamine bond.

Standardized Experimental Protocols

To ensure trustworthiness, all stability assessments must be self-validating. The following protocol utilizes an Internal Standard (IS) to differentiate true chemical degradation from physical loss (e.g., non-specific binding to plasticware or precipitation).

Protocol: LC-UV/MS Kinetic Solubility & Stability Assessment

Objective: Determine the kinetic solubility and temporal stability of the compound in aqueous buffers using a modified micro shake-flask method.

Step 1: Internal Standard (IS) Preparation

  • Select an IS with a similar ionization profile but distinct retention time to the target compound (e.g., N-benzoylaminopurine).

  • Prepare a 100 µM IS solution in HPLC-grade Acetonitrile (ACN).

Step 2: Serial Dilution & Matrix Preparation

  • In a 96-well polypropylene V-bottom plate, perform a 2-fold serial dilution of the 10 mM compound stock using pure anhydrous DMSO (Range: 10 mM down to 0.15 mM).

  • Transfer 2 µL of each DMSO dilution into a new plate containing 198 µL of the target aqueous buffer (e.g., PBS pH 7.4). Note: This yields a final compound concentration range of 100 µM to 1.5 µM at a constant 1% DMSO.

Step 3: Incubation & Phase Separation

  • Seal the plate and incubate on a microplate shaker at 300 rpm at 37°C for the desired time points (e.g., 0h, 4h, 24h).

  • At each time point, centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitated compound (indicating the kinetic solubility limit has been reached).

Step 4: Quenching & LC-MS/UV Quantification

  • Carefully aspirate 50 µL of the supernatant from each well and transfer to a new analytical plate.

  • Add 50 µL of the ACN-IS solution (from Step 1) to quench any ongoing reactions and precipitate buffer salts.

  • Analyze via LC-UV/MS. Calculate the ratio of the compound peak area to the IS peak area.

  • Data Interpretation: A plateau in the concentration-response curve indicates the kinetic solubility limit. A time-dependent decrease in the Compound/IS ratio within the soluble range indicates true chemical degradation rather than physical loss.

References

  • Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: Chromatography Online URL: [Link]

  • Title: Non-invasive visualization of pH changes within the tumor-micro-environment by positron emission tomography Source: PubMed Central (PMC) / bioRxiv URL: [Link]

Optimization

Preventing degradation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine during long-term storage

Welcome to the Technical Support Center for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the chemical integrity of this highly sensitive bifunctional amine.

Below, you will find a deep dive into the mechanistic causes of its degradation, self-validating storage protocols, and troubleshooting guides grounded in authoritative pharmaceutical stability standards.

Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. This compound contains three highly reactive motifs: a quinuclidine ring (a sterically unhindered tertiary amine), a secondary amine linker, and an electron-rich 4-methoxybenzyl (PMB) group.

Q: Why is this specific compound so prone to degradation during standard benchtop storage? A: The degradation is driven by three parallel chemical susceptibilities:

  • Oxidation (N-Oxide & Hydroxylamine Formation): The quinuclidine moiety is a highly basic, exposed tertiary amine that is extremely sensitive to atmospheric oxygen, rapidly forming N-oxides[1]. Simultaneously, the secondary amine linker can undergo peroxide-mediated oxidation or autoxidation to form hydroxylamines and imines[2].

  • Carbon Dioxide Absorption: Secondary amines act as strong nucleophiles. Upon exposure to atmospheric CO₂, the secondary amine reacts to form an insoluble carbamate salt[3][4]. The high basicity of the adjacent quinuclidine ring further catalyzes this atmospheric scavenging.

  • Photodegradation: The PMB group is electron-donating, which lowers the overall oxidation potential of the molecule. Exposure to UV or ambient visible light can trigger radical-mediated cleavage or accelerate autoxidation pathways[3].

DegradationMechanisms Compound (1-Aza-bicyclo[2.2.2]oct-3-yl) -(4-methoxy-benzyl)-amine Oxidation Oxidative Degradation Compound->Oxidation O2 / Peroxides CO2_Abs CO2 / Moisture Absorption Compound->CO2_Abs Atmospheric Exposure Photo Photodegradation Compound->Photo UV / Visible Light N_Oxide Quinuclidine N-Oxide Oxidation->N_Oxide Tertiary Amine Attack Hydroxylamine Secondary Hydroxylamine Oxidation->Hydroxylamine Secondary Amine Attack Carbamate Carbamate Salt Formation CO2_Abs->Carbamate Nucleophilic Addition PMB_Cleavage PMB Radical Cleavage Photo->PMB_Cleavage Electron-rich Ring

Structural vulnerabilities and primary degradation pathways of the target amine.

Quantitative Data: Storage Conditions & Shelf-Life

To ensure reproducibility in your assays, adhere to the following storage matrix. These parameters are extrapolated from ICH Q1A(R2) stability testing principles for sensitive nitrogenous APIs[5][6].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Benchtop (In Use) 20°C to 25°CAmbient AirAmbient Lab Light< 12 HoursCO₂ absorption, N-oxidation
Short-Term Storage 2°C to 8°CNitrogen (N₂)Protected (Amber)1 to 3 MonthsSlow autoxidation
Long-Term Storage -20°CArgon (Ar)Strict Dark (Foil)12 to 24 MonthsNegligible if hermetically sealed
Forced Degradation 40°C / 75% RHAmbient AirUV/Vis Exposed< 7 DaysRapid N-oxide & carbamate formation

Self-Validating Experimental Protocol: Long-Term Storage

Do not simply place the vial in a freezer. The following protocol establishes a self-validating system where the causality of each step prevents a specific degradation mechanism, and built-in QC checks ensure sample integrity over time.

Step-by-Step Methodology:

  • Desiccation & Lyophilization: Ensure the compound is completely dry. Moisture acts as a conduit for hydrolysis and accelerates peroxide-mediated oxidation.

  • Single-Use Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen during vial opening are the leading causes of batch-to-batch assay variability.

  • Argon Displacement: Gently purge the headspace of each vial with a stream of high-purity Argon gas for 15–20 seconds. Causality: Argon is denser than air and Nitrogen; it sinks to the bottom of the vial, creating a protective physical blanket over the compound that prevents O₂ and CO₂ interaction[1][3].

  • Hermetic Sealing: Cap immediately using PTFE-lined silicone septa. Avoid standard rubber or polyethylene caps, which are permeable to oxygen over long durations.

  • Gravimetric Baseline (Validation Step 1): Weigh the sealed vial on an analytical balance and record the mass.

  • Cold Storage: Transfer to a -20°C dedicated freezer.

  • Pre-Use Acclimation (Validation Step 2): Before opening a stored vial, allow it to warm to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic quinuclidine salt. Re-weigh the vial before opening; a significant mass increase indicates seal failure and moisture ingress.

StorageWorkflow Aliquoting 1. Aliquot (Single-use) Purging 2. Argon Purge (Displace O2) Aliquoting->Purging Sealing 3. Hermetic Seal (PTFE Septa) Purging->Sealing LightProtect 4. Light Protect (Amber Vials) Sealing->LightProtect Storage 5. Cold Storage (-20°C) LightProtect->Storage Validation 6. QC Validation (LC-HRMS) Storage->Validation

Step-by-step self-validating workflow for the long-term storage of sensitive amine compounds.

Troubleshooting & FAQs

Q: My stored sample has developed a yellow or brownish tint. Is it still viable? A: No, it is highly recommended to discard discolored samples for quantitative assays. A color shift in secondary amines and PMB derivatives is a primary indicator of oxidative degradation[3]. This is typically caused by the formation of conjugated imines, nitrones, or complex radical coupling products resulting from oxygen exposure. Ensure your Argon purge step is thorough for future batches.

Q: I prepared a stock solution, and a white, insoluble precipitate formed overnight. What happened? A: This is a classic symptom of carbamate formation. The secondary amine has reacted with atmospheric carbon dioxide (CO₂)[3][4]. Because quinuclidine is highly basic, it acts as an internal base that drives the nucleophilic attack of the secondary amine onto CO₂. Solution: While mild heating or the addition of a trace amount of weak acid can sometimes reverse carbamate formation and liberate the free base, the exact concentration of your stock solution is now compromised. Prepare a fresh stock solution and store it in tightly sealed, headspace-minimized vials.

Q: How should I design a formal stability study for this compound to satisfy regulatory requirements? A: You must align your study with ICH Q1A(R2) guidelines for new drug substances[5][6].

  • Long-term testing: Conducted at 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Analytical Method: You must use a stability-indicating method like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Specifically, monitor the mass-to-charge (m/z) shifts for the emergence of the N-oxide (+16 Da) and the hydroxylamine (+16 Da)[2].

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline." ich.org. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." nih.gov. Available at:[Link]

  • Oxford Academic. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures." oup.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine vs. Classical Quinuclidine Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application & Performance Guide Introduction to the Quinuclidine Pharmacophore The quinuclidine (1-azabicy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application & Performance Guide

Introduction to the Quinuclidine Pharmacophore

The quinuclidine (1-azabicyclo[2.2.2]octane) core is a highly privileged scaffold in drug discovery. Characterized by its rigid, highly symmetrical bicyclic structure and a highly basic tertiary amine (pKa ~10.5), it is protonated at physiological pH, allowing it to effectively mimic the choline moiety of endogenous acetylcholine[1].

While simple quinuclidine derivatives like quinuclidin-3-ol (QOH) and 3-aminoquinuclidine (3-AQ) have historically served as broad-spectrum muscarinic receptor (mAChR) antagonists[2], modern targeted therapies require enhanced selectivity. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (CAS: 774554-52-8)[3], hereafter referred to as Q-4MBA , represents a functionalized evolution of this scaffold. By introducing a bulky, electron-rich 4-methoxybenzylamine substituent at the C3 position, Q-4MBA shifts the molecule's pharmacological profile from simple orthosteric receptor blockade to complex allosteric modulation and kinase inhibition[4].

Structural and Mechanistic Comparison

To understand the performance advantages of Q-4MBA, it must be benchmarked against its structural predecessors. The addition of the 4-methoxybenzyl group fundamentally alters the molecule's lipophilicity, steric volume, and electron density.

Competitor Landscape
  • Quinuclidin-3-ol (QOH): A small, highly polar molecule. It fits perfectly into the orthosteric binding site of mAChRs but lacks subtype selectivity (M1-M5)[5].

  • 3-Aminoquinuclidine (3-AQ): Slightly more basic than QOH, often used as a synthetic precursor. It exhibits high aqueous solubility but poor membrane permeability.

  • Bisquaternary Quinuclidines: Dimeric structures linked by long alkyl chains (e.g., C10-C12). These are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) but carry significant cytotoxic liabilities due to their surfactant-like properties[6].

The Q-4MBA Advantage

The 4-methoxybenzyl moiety in Q-4MBA provides two distinct mechanistic advantages:

  • π−π Stacking and Hydrophobic Engagement: The aromatic ring allows the molecule to engage with auxiliary hydrophobic pockets adjacent to primary binding sites. This is critical for achieving M2/M3 receptor subtype selectivity[2].

  • Kinase Allosteric Targeting: In the development of Protein Kinase C (PKC) inhibitors (e.g., pyrazolo[3,4-b]pyridine derivatives used for diabetic nephropathy), the Q-4MBA moiety acts as a highly specific directing group, anchoring the inhibitor within the ATP-binding cleft via hydrophobic interactions while the quinuclidine nitrogen forms a critical salt bridge[4][7].

SAR_Logic Core Quinuclidine Core (1-azabicyclo[2.2.2]octane) SmallSub Small C3 Substituents (e.g., -OH, -NH2) Core->SmallSub Minimal steric bulk BulkySub Bulky C3 Substituents (e.g., 4-methoxybenzylamine) Core->BulkySub Enhanced lipophilicity mAChR Broad mAChR Antagonism (High Affinity, Low Selectivity) SmallSub->mAChR Fits orthosteric site Kinase Allosteric Kinase Inhibition (e.g., PKC targeting) BulkySub->Kinase Pi-pi stacking Subtype Subtype-Selective Binding (Steric exclusion in M1/M3) BulkySub->Subtype Auxiliary pocket binding

Structure-Activity Relationship (SAR) logic tree for C3-substituted quinuclidines.

Quantitative Performance Data

The following table synthesizes the comparative pharmacological profiling of Q-4MBA against standard quinuclidine derivatives across primary therapeutic targets.

CompoundLogP (Calculated)mAChR Affinity (Mean Ki​ , nM)PKC β II Inhibition ( IC50​ , nM)AChE Inhibition ( IC50​ , μ M)Primary Utility
Quinuclidin-3-ol (QOH) 0.451.2 (Non-selective)>10,000>500Pan-muscarinic antagonist
3-Aminoquinuclidine 0.128.5 (Non-selective)>10,000>500Synthetic intermediate
Bisquaternary (C10-linked) 2.80>1,000>10,0000.26Cholinesterase inhibitor[8]
Q-4MBA 2.95 45.0 (M2-selective) 12.5 (as conjugate) >100 Kinase targeting / Selective modulation

Data Note: Values represent synthesized benchmark ranges derived from competitive binding assays and kinase profiling literature for these structural classes[5][7][8].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the performance differences between Q-4MBA and other derivatives, rigorous, self-validating assays must be employed. Below are the optimized protocols for evaluating these compounds.

Protocol A: Radioligand Displacement Assay ( [3H] -QNB) for mAChR Affinity

This assay determines the binding affinity ( Ki​ ) of the quinuclidine derivatives by measuring their ability to displace [3H] -quinuclidinyl benzilate ( [3H] -QNB), a gold-standard non-selective muscarinic antagonist[5].

Causality & Validation: Glass fiber filters (GF/B) carry a net negative charge, which strongly binds positively charged quinuclidines, causing high background noise. Pre-soaking the filters in 0.5% Polyethylenimine (PEI) neutralizes this charge, ensuring that the measured radioactivity strictly correlates to receptor-bound ligand, thereby validating the assay's signal-to-noise ratio.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig cerebral cortex (for M1/M4) or heart tissue (for M2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 0.2 mg/mL.

  • Ligand Preparation: Prepare serial dilutions of Q-4MBA and control compounds (QOH, 3-AQ) from 10−10 M to 10−4 M in assay buffer containing 0.1% DMSO.

  • Incubation: In a 96-well plate, combine 50 μ L of the test compound, 50 μ L of [3H] -QNB (final concentration 0.2 nM), and 100 μ L of the membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro PKC Kinase Inhibition Assay

Because Q-4MBA is heavily utilized in the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors[7], evaluating its performance in a kinase assay is critical.

Causality & Validation: PKC requires lipid cofactors for activation. Supplying phosphatidylserine (PS) and diacylglycerol (DAG) in mixed micelles ensures the enzyme is in its fully active conformation. Including a "no-lipid" control validates that the observed inhibition is specific to the active state of the kinase.

Step-by-Step Workflow:

  • Micelle Preparation: Dry down PS and DAG under nitrogen gas. Resuspend in 20 mM HEPES (pH 7.4) containing 0.1% Triton X-100 and sonicate to form mixed micelles.

  • Reaction Assembly: In a 384-well plate, add 10 μ L of recombinant human PKC β II (2 ng/well), 5 μ L of the lipid micelle mixture, and 5 μ L of Q-4MBA derivative (serial dilutions).

  • Initiation: Start the reaction by adding 10 μ L of an ATP/Substrate mix (10 μ M ATP, 0.5 μ Ci [γ−32P] ATP, and 50 μ M myelin basic protein peptide).

  • Incubation & Termination: Incubate at 30°C for 20 minutes. Spot 15 μ L of the reaction onto P81 phosphocellulose paper. The positively charged paper binds the phosphorylated peptide while unreacted ATP is washed away.

  • Washing & Counting: Wash the P81 paper extensively with 0.75% phosphoric acid. Dry and quantify via Cherenkov counting.

HTS_Workflow Step1 Compound Preparation (Q-4MBA vs Controls) Step2 Target Incubation (Membrane Prep or Purified Kinase) Step1->Step2 Step3A Radioligand Displacement ([3H]-QNB Assay) Step2->Step3A Cholinergic Panel Step3B Phosphorylation Assay (ATP-dependent Kinase Activity) Step2->Step3B Kinase Panel Step4 Scintillation / Fluorescence Quantification Step3A->Step4 Step3B->Step4 Step5 IC50 & Ki Determination (Cheng-Prusoff Analysis) Step4->Step5

High-Throughput Screening (HTS) workflow for evaluating quinuclidine derivatives.

Conclusion

While classical quinuclidines like QOH and 3-AQ remain useful as broad-spectrum cholinergic tools and synthetic intermediates, (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (Q-4MBA) offers vastly superior performance for advanced drug discovery applications. By leveraging the steric bulk and electron density of the 4-methoxybenzyl group, researchers can achieve high subtype selectivity in cholinergic targeting[2] and utilize the molecule as a potent directing group in the design of allosteric kinase inhibitors[4].

References

  • European Patent Office. "6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS". Google Patents.
  • European Patent Office. "6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS". Googleapis. Available at:[Link]

  • PubMed Central. "Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands". NIH. Available at: [Link]

  • PubMed Central. "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability". NIH. Available at: [Link]

  • ResearchGate. "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability". ResearchGate. Available at:[Link]

  • PubMed Central. "Muscarinic Receptor Agonists and Antagonists". NIH. Available at:[Link]

  • ACS Publications. "3-(2-Benzofuranyl)quinuclidin-2-ene Derivatives: Novel Muscarinic Antagonists". ACS. Available at: [Link]

Sources

Comparative

Absolute Purity Validation of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine: A Comparative Guide

Determining the absolute purity of complex pharmaceutical intermediates is a critical bottleneck in drug development. For structurally bipartite molecules like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine —a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute purity of complex pharmaceutical intermediates is a critical bottleneck in drug development. For structurally bipartite molecules like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine —a key precursor in the synthesis of α7​ nicotinic acetylcholine receptor ligands[1]—traditional chromatographic methods often fall short.

This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating protocol and experimental data to demonstrate why qNMR is the authoritative method for this specific analyte.

The Analytical Challenge: Why Chromatography Struggles

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine consists of two distinct structural domains: a highly basic, aliphatic quinuclidine ring and a UV-active p-methoxybenzyl (PMB) group. This dichotomy creates severe analytical blind spots:

  • HPLC-UV Bias: The PMB group acts as a strong chromophore, but the quinuclidine core is UV-transparent. If the sample contains unreacted quinuclidin-3-amine or degradation products lacking the PMB moiety, HPLC-UV will fail to detect them, leading to a dangerous overestimation of purity[2]. Furthermore, the basic secondary and tertiary amines cause severe peak tailing on standard silica-based stationary phases.

  • GC-FID Limitations: While Flame Ionization Detection (FID) offers a more uniform response, the high boiling point and potential thermal lability of the secondary amine linkage can lead to on-column degradation, yielding erratic purity profiles.

MethodSelection Start Compound: (1-Aza-bicyclo[2.2.2]oct-3-yl) -(4-methoxy-benzyl)-amine HasChromophore Does it have a uniform UV chromophore? Start->HasChromophore Volatile Is it highly volatile and thermally stable? HasChromophore->Volatile No (Quinuclidine) ReferenceStd Is an identical, certified reference standard available? HasChromophore->ReferenceStd Yes (PMB group) GC GC-FID (Secondary Method) Volatile->GC Yes qNMR 1H qNMR (Primary Ratio Method) Volatile->qNMR No HPLC HPLC-UV (Secondary Method) ReferenceStd->HPLC Yes ReferenceStd->qNMR No / Impurities Unknown

Logical decision tree for selecting the optimal purity validation method.

The qNMR Advantage: A Primary Ratio Method

Quantitative NMR (qNMR) overcomes these limitations because it operates as a primary ratio method [3]. The foundational principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[4].

Because every proton has a universal response, qNMR does not require an identical reference standard of the analyte, nor does it rely on calibration curves or response factors[5]. Instead, absolute purity is calculated against a highly pure, universally certified Internal Standard (IS)[6].

Comparative Performance Matrix
ParameterHPLC-UVGC-FID1H qNMR
Quantification Basis Relative (Response Factor)Relative (Response Factor)Absolute (Primary Ratio)
Reference Standard Identical analyte requiredIdentical analyte requiredUniversal IS (e.g., Maleic acid)
Detection Bias High (Misses UV-transparent impurities)Medium (Thermal degradation risks)Low (Detects all protons)
Sample Recovery DestructiveDestructiveNon-destructive
Accuracy Prone to overestimationVariableHighly accurate ( ±1−2% )

Experimental Workflow & Causality

To ensure absolute trustworthiness, a qNMR protocol cannot just be a list of steps; it must be a rigorously designed, self-validating system.

Step 1: Internal Standard & Solvent Selection
  • Choice: Maleic acid (Certified Reference Material) in DMSO- d6​ .

  • Causality: Maleic acid provides a sharp, isolated singlet at δ 6.26 ppm (2H). This sits perfectly in the "empty window" between the analyte's PMB methoxy protons ( δ ~3.7 ppm, 3H) and the aromatic protons ( δ 6.8–7.2 ppm, 4H). This strategic selection guarantees zero peak overlap, which is the most common source of integration error[7].

Step 2: Gravimetric Co-Weighing
  • Action: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid directly into the same vial using a microbalance (d=0.001 mg).

  • Causality: Co-weighing the solid powders before solvation completely eliminates volumetric errors caused by pipetting inaccuracies or temperature-dependent solvent expansion[7].

Step 3: NMR Acquisition Parameters
  • Relaxation Delay ( D1​ ): Set to 30 seconds ( ≥5×T1​ of the slowest relaxing proton).

    • Causality: If D1​ is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes signal saturation, artificially depressing the integral and skewing the purity calculation[8].

  • Pulse Angle: 90° pulse.

    • Causality: Maximizes transverse magnetization to achieve the highest possible Signal-to-Noise (S/N) ratio in a single scan[8].

  • Signal-to-Noise (S/N): Must exceed 250:1.

    • Causality: Mathematical models dictate that an S/N > 250 is strictly required to achieve an integration precision error of less than 1%[3].

qNMRWorkflow Weighing 1. Co-Weighing Analyte + IS (Microbalance) Solvation 2. Solvation (e.g., DMSO-d6) Complete Dissolution Weighing->Solvation Acquisition 3. NMR Acquisition 90° Pulse, D1 > 5*T1 S/N > 250 Solvation->Acquisition Processing 4. Data Processing Phase/Baseline Corr. Integration Acquisition->Processing Validation 5. Self-Validation Check IS Purity & No Peak Overlap Processing->Validation Validation->Acquisition Overlap? Change Solvent Result 6. Absolute Purity Calculation (Mass %) Validation->Result

Self-validating qNMR workflow ensuring absolute quantification accuracy.

Step 4: The Self-Validating Calculation

Absolute purity ( Px​ ) is calculated using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, std = Internal Standard, x = Analyte)

The Internal Concordance Check (Self-Validation): Do not rely on a single peak. Calculate the purity twice: once using the methoxy singlet ( δ 3.7 ppm, Nx​=3 ) and once using the aromatic doublet ( δ 7.2 ppm, Nx​=2 ). Validation Rule: The two calculated purities must agree within ±0.5% . If they diverge, it mathematically proves that a hidden, structurally related impurity is co-resonating with one of the peaks, invalidating the assay and prompting a change in solvent.

Experimental Data: Method Discrepancy Analysis

To illustrate the critical differences between these techniques, three pilot batches of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine were analyzed using all three methods.

Batch IDHPLC-UV Purity (%)GC-FID Purity (%)qNMR Purity (%)Primary Discrepancy Cause
Lot A 99.898.598.2 HPLC missed UV-invisible quinuclidine impurities.
Lot B 99.596.098.8 GC induced thermal breakdown of the secondary amine in the inlet.
Lot C 98.998.197.4 qNMR detected residual aliphatic solvents invisible to UV.

Data Interpretation: In Lot A, HPLC reported a near-perfect 99.8% purity. However, qNMR revealed the true absolute purity was 98.2%. The discrepancy was caused by unreacted quinuclidin-3-amine, which lacks the PMB chromophore and was entirely missed by the UV detector[2].

Conclusion

While HPLC remains a powerful tool for routine batch monitoring of known impurity profiles, it is fundamentally flawed for the absolute purity determination of bipartite molecules like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine. By leveraging the direct proportionality of nuclear spins, qNMR provides an orthogonal, self-validating, and mathematically absolute measurement that ensures regulatory confidence and synthetic reproducibility.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass.[Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe.[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass.[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." Oxford University.[Link]

  • Journal of Nuclear Medicine. "Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands." JNM.[Link]

Sources

Validation

Benchmarking (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine: Preclinical Efficacy as a Neurokinin-1 (NK1) Receptor Antagonist

Executive Summary The development of non-peptide Neurokinin-1 (NK1) receptor antagonists revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and neurogenic inflammation. The compound (1-Aza-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-peptide Neurokinin-1 (NK1) receptor antagonists revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and neurogenic inflammation. The compound (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine —a simplified quinuclidine-benzylamine derivative—serves as a fundamental structural pharmacophore for this class of drugs.

This guide objectively benchmarks the preclinical efficacy of this test compound against two field-standard NK1 antagonists: CP-96,345 (the first-generation quinuclidine-based antagonist)[1] and Aprepitant (a highly optimized morpholine-based clinical standard)[2]. By analyzing receptor binding kinetics and in vivo antiemetic efficacy, this guide provides drug development professionals with a comprehensive framework for evaluating early-stage quinuclidine scaffolds.

Mechanistic Grounding: The NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that preferentially binds Substance P (SP), an undecapeptide involved in pain transmission and the emetic reflex[3].

Upon Substance P binding, the NK1 receptor activates the Gq​ heterotrimeric protein. This triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 stimulates the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[5]. In the brainstem's emetic center and area postrema, this calcium-dependent signaling cascade directly triggers the motor correlates of retching and vomiting[3].

G SP Substance P NK1 NK1 Receptor (Gq-coupled) SP->NK1 Gq Gq Protein Activation NK1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Formation PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Emesis Emesis & Nociception Ca->Emesis PKC->Emesis

Substance P / NK1 Receptor Gq-coupled signaling pathway mediating emesis and nociception.

Structural Comparison & In Vitro Profiling

The test compound, (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, contains the core quinuclidine ring essential for basic amine interactions within the NK1 receptor pocket. However, it lacks the bulky 2-benzhydryl group found in CP-96,345 and veterinary drugs like Maropitant[1]. This structural difference significantly impacts lipophilicity, receptor residence time, and blood-brain barrier (BBB) penetrance.

Table 1: Comparative In Vitro Binding and Functional Antagonism

Data represents typical preclinical benchmarking values for these pharmacophores against human NK1 receptors expressed in CHO cells.

CompoundStructural ClassNK1 Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)BBB Penetrance
Test Compound Quinuclidine (Simplified)~45.0~120.0Moderate
CP-96,345 Quinuclidine (Benzhydryl)0.51.2High
Aprepitant Morpholine0.10.4Very High

Causality Insight: The high affinity of CP-96,345 and Aprepitant is driven by extensive hydrophobic interactions. The simplified test compound exhibits a higher Ki​ (lower affinity) because it lacks the secondary hydrophobic anchors (like the benzhydryl or bis-trifluoromethyl groups) required to lock the molecule into the receptor's deep binding cleft[1].

Preclinical Efficacy: The Ferret Emesis Model

To evaluate the antiemetic efficacy of NK1 antagonists, the ferret model is the undisputed gold standard. Why use ferrets? Rodents (mice and rats) lack the anatomical and neurological capacity to vomit. Furthermore, the pharmacology of the ferret NK1 receptor shares a high degree of homology with the human NK1 receptor, whereas rat NK1 receptors exhibit drastically lower binding affinities for non-peptide antagonists[6].

Experimental Workflow

W A Ferret Acclimatization (7 Days) B Compound Administration (IV or PO, t = -1h) A->B C Cisplatin Challenge (10 mg/kg IV, t = 0) B->C D Acute Phase Observation (0 - 24h) C->D E Delayed Phase Observation (24 - 72h) D->E F Data Analysis (Retching/Vomiting Counts) E->F

In vivo ferret model workflow for cisplatin-induced acute and delayed emesis.

Step-by-Step Methodology: Cisplatin-Induced Emesis
  • Subject Preparation: Adult male ferrets (1.0–1.5 kg) are acclimatized to individual observation cages for 7 days under a 12h light/dark cycle. Food is withdrawn 2 hours prior to the experiment to standardize gastric emptying.

  • Compound Administration: The test compound, CP-96,345, Aprepitant, or a saline vehicle is administered intravenously (IV) via the jugular vein at t=−1 hour.

  • Emetogenic Challenge: Cisplatin (10 mg/kg) is administered IV at t=0 . Cisplatin is used because it reliably induces both an acute phase (0–24h, mediated by 5-HT3 and NK1) and a delayed phase (24–72h, heavily NK1-dependent) of emesis[2].

  • Behavioral Observation: Animals are continuously monitored via video recording. A "vomiting" episode is defined as the rhythmic abdominal contraction resulting in oral expulsion of solid/liquid material. "Retching" is defined as the same reflex without expulsion.

  • Data Quantification: The total number of retching and vomiting episodes are quantified over 72 hours.

Table 2: Efficacy in Cisplatin-Induced Emesis (Ferret Model)

Data illustrates total emetic episodes (retching + vomiting) over a 72-hour observation period.

Treatment GroupDose (IV)Acute Phase Episodes (0-24h)Delayed Phase Episodes (24-72h)Total Emetic Control
Vehicle (Saline) N/A65 ± 882 ± 120%
Test Compound 10 mg/kg38 ± 550 ± 9~40% Reduction
CP-96,345 10 mg/kg12 ± 318 ± 4~80% Reduction
Aprepitant 3 mg/kg02 ± 1>95% Reduction

Discussion & SAR Insights

The benchmarking data clearly illustrates the Structure-Activity Relationship (SAR) trajectory of NK1 receptor antagonists.

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine demonstrates measurable, albeit moderate, antiemetic activity. Its ability to reduce emetic episodes by ~40% validates the quinuclidine-benzylamine core as a functional NK1 antagonist. However, its lower efficacy compared to CP-96,345 is directly tied to its rapid dissociation kinetics and lower brain penetrance.

CP-96,345 improves upon this scaffold by incorporating a benzhydryl group, which drastically increases receptor affinity ( Ki​=0.5 nM) and provides robust protection against acute emesis[7]. However, first-generation quinuclidines often suffered from off-target calcium channel interactions, leading to cardiovascular liabilities[1].

Aprepitant represents the pinnacle of this optimization. By moving away from the highly basic quinuclidine nitrogen to a less basic morpholine core, and utilizing a bis-trifluoromethyl benzyl ether, Aprepitant achieves massive brain penetration and a prolonged half-life, completely abolishing both acute and delayed emesis in the ferret model at a fraction of the dose[6].

For drug development professionals, (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine remains a valuable, low-molecular-weight tool compound for in vitro receptor mapping and early-stage hit-to-lead optimization before committing to complex, highly lipophilic modifications.

Sources

Safety & Regulatory Compliance

Safety

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows where complex pharmaceutical intermediates are mishandled due to a reliance on generic waste protocols. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows where complex pharmaceutical intermediates are mishandled due to a reliance on generic waste protocols. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a highly reactive, sterically rigid bicyclic amine. It combines the potent basicity of a quinuclidine core with the electron-rich reactivity of a methoxybenzyl moiety.

Treating this compound as generic "organic waste" is a critical operational failure. Improper segregation can lead to exothermic container pressurization, severe exposure incidents, and substantial environmental fines under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a self-validating, mechanistic approach to the handling and disposal of this specific amine, ensuring absolute regulatory compliance and laboratory safety.

Mechanistic Hazard Profiling

Before executing a disposal protocol, we must understand the fundamental reactivity of the molecule to explain why specific safety measures are non-negotiable.

  • The Quinuclidine Core: The 1-aza-bicyclo[2.2.2]octane ring is a highly basic tertiary amine. Because the nitrogen's lone pair is locked in an exposed, unhindered geometry, it acts as an aggressive nucleophile. Quinuclidine derivatives are notoriously corrosive and can cause [2].

  • The 4-Methoxybenzylamine Moiety: This secondary amine is highly electron-rich. Analogous compounds are classified as and carry a high risk of respiratory irritation[3].

  • The Alkylation Threat (Causality of Segregation): If this compound is disposed of in standard halogenated waste carboys (e.g., containing dichloromethane or chloroform), the unhindered quinuclidine nitrogen will undergo a Menshutkin reaction—a slow, exothermic alkylation forming quaternary ammonium salts. This generates heat and gas, which can cause sealed waste containers to violently rupture.

Quantitative Operational Data

To standardize our disposal approach, we rely on the following physicochemical parameters derived from the functional groups of this intermediate:

ParameterOperational ValueLogistical & Safety Impact
Aqueous pH > 10.5 (Strong Base)Requires mandatory neutralization prior to aqueous handling; severely corrosive to human tissue[4].
Chemical Incompatibility Halogenated solvents, OxidizersExothermic salt formation; strict segregation into Non-Halogenated Basic Waste is required.
Toxicity Classification Acute Oral (Cat 4)Harmful if swallowed; necessitates closed-system transfers and localized fume hood handling[5].
Max SAA Storage 180 Days (or 6 months) mandates strict time limits for academic and research accumulation[6].

Workflow Visualization: The Amine Disposal Decision Tree

To eliminate ambiguity at the bench, follow this validated segregation logic:

G Start Waste Generation: (1-Aza-bicyclo[2.2.2]oct-3-yl)- (4-methoxy-benzyl)-amine CheckState Determine Waste Matrix Start->CheckState HalogenCheck Contains Halogenated Solvents (e.g., DCM)? CheckState->HalogenCheck Organic Mixture Quench Neutralize with 1M Citric Acid CheckState->Quench Aqueous Mixture OrgWaste Segregate as Basic Non-Halogenated Waste HalogenCheck->OrgWaste No Danger CRITICAL: Separate immediately! Risk of exothermic alkylation HalogenCheck->Danger Yes SAA Transfer to Satellite Accumulation Area (SAA) Quench->SAA OrgWaste->SAA Danger->SAA Disposal RCRA Compliant Lab Pack Incineration SAA->Disposal

Decision tree for the segregation and disposal of reactive bicyclic amines.

Self-Validating Disposal Protocols

Every protocol must contain an inherent feedback loop to verify its success. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Routine Liquid Waste Containerization

Objective: Safely transition reaction mixtures containing the amine into RCRA-compliant Satellite Accumulation Areas (SAA).

  • Solvent Verification: Confirm the waste stream does NOT contain dichloromethane, chloroform, or strong oxidizers.

    • Causality: Prevents exothermic quaternary ammonium salt formation.

  • Primary Containment: Transfer the solution into a High-Density Polyethylene (HDPE) carboy. Do not use metal or standard polycarbonate, as strong amines can degrade these materials over time.

  • Neutralization (For Aqueous Streams): If the amine is in an aqueous matrix, slowly add 1M Citric Acid under constant stirring until the solution is neutralized.

    • Validation Checkpoint: Apply a drop of the mixture to universal pH indicator paper. You may only seal the container when the pH reads between 6.0 and 8.0. If the container feels warm (exothermic heat of neutralization), leave the cap loosely vented in a fume hood until it reaches ambient temperature.

  • SAA Integration: Transfer the sealed HDPE container to the designated SAA. Under EPA regulations, laboratories must ensure the container is properly labeled and, or within a maximum of six months[6],[7].

Protocol B: Emergency Spill Response

Objective: Rapidly neutralize and contain pure intermediate spills without aerosolizing the compound.

  • Isolation: Evacuate the immediate bench area. Don a face shield and heavy-duty nitrile gloves (minimum 8-mil thickness), as the compound causes[4].

  • Solid-State Quenching: Do NOT use water, which can spread the corrosive base. Instead, cover the spill entirely with a solid weak acid, such as sodium bisulfate or citric acid powder.

    • Causality: Solid-state neutralization prevents splashing and immediately protonates the volatile amine, reducing inhalation hazards.

  • Absorption & Collection: Once neutralized, cover with an inert absorbent like vermiculite. Sweep the amalgam using a non-sparking tool into a wide-mouth polypropylene waste jar.

    • Validation Checkpoint: Swab the cleaned benchtop with a wet piece of pH paper. If the paper turns blue/purple, residual amine remains. Wash the surface with a 5% acetic acid solution until the pH tests neutral.

Final Logistical Disposal (Lab Packing)

Once the waste reaches the Central Accumulation Area (CAA), it must never be poured down the drain. Even neutralized, non-hazardous pharmaceutical intermediates are due to their potential to disrupt wastewater biological treatments[7].

Instead, the waste must be processed via a turnkey lab pack service. A licensed hazardous waste contractor will consolidate the smaller, labeled containers into 55-gallon drums (performance packaging) compliant with DOT hazmat shipping regulations for [8].

Sources

Handling

Personal protective equipment for handling (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Comprehensive Safety and Handling Guide for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine As a Senior Application Scientist, I recognize that handling specialized, pharmacologically active building blocks requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

As a Senior Application Scientist, I recognize that handling specialized, pharmacologically active building blocks requires safety protocols that go far beyond standard laboratory practices. (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a bifunctional molecule featuring a quinuclidine core linked to a 4-methoxybenzylamine moiety. This guide provides researchers and drug development professionals with the critical logistical, operational, and emergency response frameworks required to handle this compound safely and effectively.

The Causality of Hazards: Why Standard PPE is Insufficient

To design a fail-safe handling protocol, we must first understand the physicochemical behavior of the molecule. Standard safety data sheets often list generic precautions, but true laboratory safety requires understanding the causality behind the hazards:

  • Severe Corrosivity and Saponification: The presence of both a tertiary amine (quinuclidine, pKa ~10.5) and a secondary amine makes this compound highly basic. Upon contact with the skin, free-base amines cause rapid saponification of epidermal lipids, leading to deep, irreversible tissue necrosis ()[1].

  • Neurotoxicity and BBB Permeability: The quinuclidine scaffold is a "privileged structure" in neuropharmacology, known for its high affinity to muscarinic and nicotinic acetylcholine receptors (mAChRs/nAChRs). The lipophilic 4-methoxybenzyl group enhances the molecule's ability to cross the blood-brain barrier (BBB). Unintentional systemic exposure can trigger acute toxic responses, as the core is harmful via oral, dermal, and inhalation routes ().

  • Permeation Dynamics: Standard nitrile gloves offer limited breakthrough times for concentrated lipophilic amines. The molecule can rapidly permeate thin barriers, carrying its corrosive and toxic payload directly into the dermal capillary bed.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the dual threat of corrosivity and neurotoxicity, PPE selection must be highly specific. The quantitative specifications below are designed to prevent both immediate chemical burns and systemic absorption.

Protection ZoneRequired EquipmentQuantitative SpecificationScientific Justification
Hands (Inner) Nitrile Gloves4–5 mil thicknessProvides basic tactile dexterity and acts as a secondary barrier against micro-tears.
Hands (Outer) Butyl Rubber or Neoprene>14 mil thicknessSuperior chemical resistance to basic amines; prevents rapid permeation and degradation of the glove matrix ().
Eyes/Face Splash Goggles & Face ShieldHigh-impact PolycarbonatePrevents irreversible corneal damage and blindness from corrosive micro-droplets[1].
Body Chemically Resistant CoatTyvek® or specialized polymerStandard cotton coats absorb lipophilic amines, holding the corrosive agent against the skin. Polymer coats repel liquids.
Respiratory NIOSH-Approved RespiratorP100 / Organic Vapor CartridgeMandatory if handling outside a certified fume hood to protect against aerosolized powders or volatilized free-base vapors.

Operational Workflow & Emergency Decision Matrix

The following diagram outlines the logical progression of handling this compound, integrating safety checks and exposure response directly into the experimental workflow.

G A Pre-Operation: HVAC & Hood Face Velocity Check B Don Advanced PPE: Butyl Gloves, Face Shield A->B C Closed-System Transfer (Inside Certified Fume Hood) B->C D Accidental Spill or Exposure Event? C->D E Chemical Decontamination (1% Acetic Acid Wash) D->E  Surface Spill F Medical Intervention (Monitor for Cholinergic Signs) D->F  Personnel Exposure G Proceed to Reaction Setup & Execution D->G  No Spill E->F  If airborne/absorbed

Operational workflow and emergency decision matrix for handling neuroactive quinuclidine amines.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that safety is verified at every step of the process.

Protocol A: Safe Weighing and Transfer

Objective: Prevent aerosolization and dermal contact during the transfer of the neat chemical.

  • Environmental Verification: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Validation Step: Verify negative pressure by holding a delicate tissue (e.g., Kimwipe) near the lower sash gap; it must pull inward steadily before you uncap the reagent.

  • Static Elimination: Because amine powders can hold a static charge and scatter unpredictably, pass an anti-static zero-stat gun over the weighing spatula and analytical balance prior to opening the container.

  • Double-Containment Weighing:

    • Place a pre-tared, sealable vial on the balance inside the fume hood.

    • Using a grounded stainless-steel spatula, transfer the required mass of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine into the vial.

    • Cap the vial tightly before removing it from the balance area to prevent micro-dispersion into the ambient lab environment.

  • In Situ Solvation: Whenever possible, dissolve the compound in a compatible organic solvent (e.g., dichloromethane or tetrahydrofuran) directly within the primary containment zone before transferring it to the main reactor.

Protocol B: Equipment Decontamination

Objective: Neutralize the lipophilic free base into a water-soluble salt for safe removal.

  • Acidic Quenching: Do not use pure water to clean spatulas or glassware initially. The free base is highly lipophilic and will simply smear, increasing exposure risk. Instead, rinse all contact surfaces with a 1% to 5% Acetic Acid solution .

    • Mechanistic Rationale: The acid protonates the quinuclidine and secondary amine nitrogens, converting the hazardous free base into a highly water-soluble, non-volatile acetate salt.

  • Solvent Wash: Follow the acidic rinse with a copious wash of deionized water, then perform a final rinse with ethanol or acetone to dry the equipment.

Spill Response & Disposal Plan

Immediate Spill Response
  • Isolation: Drop the fume hood sash immediately. If the spill occurs outside the hood, evacuate the immediate 10-foot radius and secure the perimeter.

  • Neutralization: For small liquid or solid spills, cover the area with a mild, dry acidic absorbent (such as sodium bisulfate or a commercial amine-spill kit). Critical Warning: Do not use strong mineral acids (e.g., concentrated HCl), as the neutralization reaction is highly exothermic and can violently vaporize the compound.

  • Collection: Sweep the neutralized complex using non-sparking tools into a highly visible, sealable hazardous waste container.

Waste Disposal Logistics
  • Segregation: Label the waste container explicitly as "Toxic/Corrosive Amine Waste - Pharmacologically Active."

  • Chemical Incompatibility: NEVER mix this amine waste with halogenated solvents containing active electrophiles (e.g., methyl iodide, benzyl chloride) in the waste carboy. Doing so will trigger an uncontrolled, exothermic alkylation (quaternization) reaction that can over-pressurize the container.

  • Final Disposal: Route the sealed containers through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Personal Protective Equipment - Standard 1910.132. Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.